molecular formula C9H17NO2 B1621979 3-(4-aminocyclohexyl)propanoic Acid CAS No. 2611-77-0

3-(4-aminocyclohexyl)propanoic Acid

货号: B1621979
CAS 编号: 2611-77-0
分子量: 171.24 g/mol
InChI 键: JXIHVPNANCPWDE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-(4-aminocyclohexyl)propanoic Acid is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-aminocyclohexyl)propanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-aminocyclohexyl)propanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

2611-77-0

分子式

C9H17NO2

分子量

171.24 g/mol

IUPAC 名称

3-(4-aminocyclohexyl)propanoic acid

InChI

InChI=1S/C9H17NO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h7-8H,1-6,10H2,(H,11,12)

InChI 键

JXIHVPNANCPWDE-UHFFFAOYSA-N

SMILES

C1CC(CCC1CCC(=O)O)N

规范 SMILES

C1CC(CCC1CCC(=O)O)N

产品来源

United States
Foundational & Exploratory

An In-Depth Technical Guide to 3-(4-aminocyclohexyl)propanoic Acid: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-aminocyclohexyl)propanoic acid is a fascinating bifunctional molecule that holds considerable interest in the fields of medicinal chemistry and materials science. As a gamma-amino acid analogue with a rigid cyclohexyl scaffold, it serves as a valuable building block for creating structurally complex and biologically active compounds. Its stereochemistry, specifically the cis and trans relationship between the amino and propanoic acid substituents on the cyclohexane ring, plays a pivotal role in determining its three-dimensional structure and, consequently, its interaction with biological targets. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3-(4-aminocyclohexyl)propanoic acid, with a particular focus on the trans isomer due to its greater prevalence in the scientific literature.

Chemical Structure and Physicochemical Properties

The chemical structure of 3-(4-aminocyclohexyl)propanoic acid consists of a cyclohexane ring substituted at the 1 and 4 positions with a propanoic acid group and an amino group, respectively. The presence of two stereocenters on the cyclohexane ring gives rise to two diastereomers: cis and trans.

Molecular Structure:

Caption: Chemical structure of trans-3-(4-aminocyclohexyl)propanoic acid.

The physicochemical properties of 3-(4-aminocyclohexyl)propanoic acid are influenced by the presence of both an acidic carboxyl group and a basic amino group, as well as the nonpolar cyclohexyl ring. The trans isomer is generally more stable and crystalline than the cis isomer due to its more ordered structure.

Table 1: Physicochemical Properties of trans-3-(4-aminocyclohexyl)propanoic Acid and its Boc-Protected Intermediate

Propertytrans-3-(4-aminocyclohexyl)propanoic acidtrans-3-(4-(tert-Butoxycarbonylamino)cyclohexyl)propanoic acid
CAS Number Not available204245-65-8[1]
Molecular Formula C₉H₁₇NO₂C₁₄H₂₅NO₄[1]
Molecular Weight 171.24 g/mol 271.35 g/mol [1]
Appearance White solid (predicted)White solid[1]
Solubility Soluble in water (predicted)Soluble in organic solvents
pKa (acidic) ~4-5 (predicted)~4-5
pKa (basic) ~9-10 (predicted)N/A

Synthesis of trans-3-(4-aminocyclohexyl)propanoic Acid

The synthesis of trans-3-(4-aminocyclohexyl)propanoic acid is most effectively achieved through a two-step process involving the synthesis of a Boc-protected intermediate followed by deprotection. This strategy allows for easier handling and purification of the intermediate.

Workflow for the Synthesis of trans-3-(4-aminocyclohexyl)propanoic Acid:

G StartingMaterial Starting Materials (e.g., 4-nitrophenylacetic acid) BocProtected trans-3-(4-(tert-Butoxycarbonylamino)cyclohexyl)propanoic acid (CAS: 204245-65-8) StartingMaterial->BocProtected Multi-step Synthesis FinalProduct trans-3-(4-aminocyclohexyl)propanoic acid BocProtected->FinalProduct Boc Deprotection (Acidic Conditions)

Caption: Synthetic workflow from starting materials to the final product.

Step 1: Synthesis of trans-3-(4-(tert-Butoxycarbonylamino)cyclohexyl)propanoic Acid (Boc-Protected Intermediate)

A common synthetic route to the core structure involves the hydrogenation of an aromatic precursor. For instance, a plausible synthesis starts from 4-nitrophenylacetic acid, which undergoes hydrogenation to reduce both the nitro group and the aromatic ring, followed by Boc protection of the resulting amine and subsequent chain extension to the propanoic acid. However, a detailed, publicly available protocol for the synthesis of the propanoic acid derivative is not readily found. The Boc-protected intermediate is commercially available, suggesting established proprietary synthesis methods exist[1].

Step 2: Deprotection of the Boc Group

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the amine to yield the free amino acid. This is typically achieved under acidic conditions.

Experimental Protocol for Boc Deprotection:

  • Dissolution: Dissolve trans-3-(4-(tert-butoxycarbonylamino)cyclohexyl)propanoic acid in a suitable organic solvent such as dichloromethane (DCM) or dioxane.

  • Acid Treatment: Add an excess of a strong acid. Common reagents for this purpose include trifluoroacetic acid (TFA) in DCM or a solution of hydrogen chloride (HCl) in dioxane[2][3].

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is fully consumed. The reaction is typically complete within a few hours.

  • Work-up: Remove the solvent and excess acid under reduced pressure. The resulting product will be the hydrochloride or trifluoroacetate salt of the amine.

  • Purification: The salt can be purified by recrystallization or precipitation from a suitable solvent system, such as ether or a mixture of methanol and ether. To obtain the free amine, the salt can be neutralized with a base and purified by ion-exchange chromatography or recrystallization.

Spectroscopic Characterization

While experimental spectra for 3-(4-aminocyclohexyl)propanoic acid are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, the two methylene groups of the propanoic acid chain, and a broad singlet for the amine protons. The chemical shifts of the cyclohexyl protons will be indicative of the trans or cis configuration.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbons of the cyclohexyl ring, the two methylene carbons, and the carbonyl carbon of the carboxylic acid.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the broad O-H stretching of the carboxylic acid (around 2500-3300 cm⁻¹), and the C=O stretching of the carbonyl group (around 1700-1725 cm⁻¹)[4][5][6].

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Materials Science

The structural motif of 3-(4-aminocyclohexyl)propanoic acid is of significant interest in medicinal chemistry due to its resemblance to gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.

Potential Therapeutic Applications:

G Core 3-(4-aminocyclohexyl)propanoic acid Scaffold GABA GABA Analogue (Neurological Disorders) Core->GABA Antimicrobial Antimicrobial Agents Core->Antimicrobial Anticancer Anticancer Agents Core->Anticancer Peptidomimetics Peptidomimetics Core->Peptidomimetics

Caption: Potential applications stemming from the core chemical scaffold.

  • GABA Analogues: The rigid cyclohexyl backbone can be used to create conformationally constrained analogues of GABA. Such compounds are valuable tools for probing the structure and function of GABA receptors and transporters and may lead to the development of novel drugs for epilepsy, anxiety, and neuropathic pain.

  • Antimicrobial and Anticancer Agents: Derivatives of related amino-propanoic acid scaffolds have shown promise as antimicrobial and anticancer agents[2][7][8][9][10][11]. The introduction of the 3-(4-aminocyclohexyl)propanoic acid moiety into larger molecules could lead to new therapeutic candidates with improved pharmacological properties.

  • Peptidomimetics: The amino acid nature of this compound makes it a suitable building block for the synthesis of peptidomimetics, which are designed to mimic or block the biological actions of peptides and proteins.

In materials science, the bifunctional nature of 3-(4-aminocyclohexyl)propanoic acid allows it to be used as a monomer for the synthesis of novel polyamides and other polymers with unique properties.

Safety and Handling

The Boc-protected intermediate, trans-3-(4-(tert-butoxycarbonylamino)cyclohexyl)propanoic acid, is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. The deprotection step involves the use of strong acids and should be performed in a well-ventilated fume hood.

Conclusion

3-(4-aminocyclohexyl)propanoic acid, particularly its trans isomer, represents a valuable and versatile chemical entity for researchers in drug discovery and materials science. While detailed characterization and application data for the parent compound are still emerging in the public domain, the availability of its Boc-protected intermediate and the established chemistry of related structures provide a solid foundation for its synthesis and exploration. The unique combination of a rigid cyclohexyl scaffold with amino and propanoic acid functionalities makes it a promising building block for the development of novel therapeutics and advanced materials. Further investigation into the biological activities of this compound and its derivatives is warranted and is anticipated to unveil new opportunities in various scientific disciplines.

References

  • Chem-Impex International. Trans-3-(4-Tert-Butoxycarbonylaminocyclohexyl)Propionic Acid. [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(7), 843. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of propanoic acid. [Link]

  • Kavaliauskas, P., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 30(10), 2073. [Link]

  • Rosemeyer, H. (2007). Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative of the Nucleoside Antibiotic Tubercidin. Molbank, 2007(4), M542. [Link]

  • Kumar, P., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry, 6(2), 147-155.
  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]

  • PubChem. 3-(4-((4-(Aminomethyl)cyclohexyl)carbonyl)phenyl)propanoic acid. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. [Link]

  • Rauf, M. A., et al. (2002). Infrared spectral studies of propanoic acid in various solvents. Journal of the Chemical Society of Pakistan, 24(1), 25-27. [Link]

  • Rauf, M. A., et al. (2002). Infrared spectral studies of propanoic acid in various solvents. UAE University ScholarSpace. [Link]

  • QuimicaOrganica.org. Simulation of the infrared spectrum of propanoic acid. [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3049. [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]

  • Biological Magnetic Resonance Bank. bmse000179 Propionic Acid. [Link]

  • NIST. Propanoic acid, 2-methyl-, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester. [Link]

  • Kiene, F., et al. (2024). Mass spectra and overlay of chromatograms of synthesized 3-sulfanylhexyl propionate (3SHP) standard and the fermentation sample with propionic acid addition containing the unknown peak. ResearchGate. [Link]

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An In-depth Technical Guide to 3-(4-aminocyclohexyl)propionic acid: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-aminocyclohexyl)propionic acid is a non-proteinogenic β-amino acid derivative that has garnered significant interest in medicinal chemistry and drug development. Its unique structural features, combining a flexible propionic acid moiety with a conformationally restricted cyclohexylamine ring, make it a valuable building block for the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its utility as a versatile scaffold in the design of novel therapeutics.

The molecular formula of 3-(4-aminocyclohexyl)propionic acid is C9H17NO2, and its molecular weight is 171.24 g/mol .[1] The presence of both an amino and a carboxylic acid group allows for its incorporation into peptide sequences or for its use as a linker to connect different molecular fragments. The stereochemistry of the cyclohexyl ring (cis or trans) and the chiral center at the carbon bearing the amino group offer opportunities for the synthesis of a diverse library of stereoisomers, each with potentially unique biological activities.

Physicochemical and Spectroscopic Properties

While specific experimental data for 3-(4-aminocyclohexyl)propionic acid is not extensively available in the public domain, its properties can be inferred from its constituent functional groups and data from closely related analogs.

Data Summary Table:

PropertyValue/Expected CharacteristicsSource/Analogy
Molecular Formula C9H17NO2[1]
Molecular Weight 171.24 g/mol [1]
IUPAC Name 3-(4-aminocyclohexyl)propanoic acid-
Appearance Expected to be a solid at room temperatureAnalogy
Solubility Expected to be soluble in water and polar organic solventsAnalogy
pKa (Carboxylic Acid) ~4-5Analogy
pKa (Amine) ~9-10Analogy
IR Spectroscopy (cm⁻¹) Broad O-H stretch (~2500-3300), N-H stretch (~3200-3500), C=O stretch (~1700-1725)[2][3]
¹H NMR Spectroscopy (ppm) Signals for cyclohexyl protons, α- and β-protons of the propionic acid chain, and amine protons[4]
¹³C NMR Spectroscopy (ppm) Signals for the carbonyl carbon, cyclohexyl carbons, and the α- and β-carbons of the propionic acid chain
Mass Spectrometry Molecular ion peak [M]+ at m/z 171, with fragmentation patterns corresponding to the loss of water, the carboxyl group, and cleavage of the cyclohexyl ring[5][6][7]

Synthesis of 3-(4-aminocyclohexyl)propionic acid

Representative Synthetic Workflow

cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reduction cluster_2 Step 3: Hydrolysis 4-Nitrophenylacetic acid 4-Nitrophenylacetic acid Michael_Addition Michael Addition 4-Nitrophenylacetic acid->Michael_Addition Acrylonitrile Acrylonitrile Acrylonitrile->Michael_Addition Intermediate_1 3-(4-nitrophenyl)glutaronitrile Michael_Addition->Intermediate_1 Reduction Catalytic Hydrogenation (e.g., H2/Raney Nickel) Intermediate_1->Reduction Intermediate_2 3-(4-aminocyclohexyl)propionitrile Reduction->Intermediate_2 Hydrolysis Acid or Base Hydrolysis Intermediate_2->Hydrolysis Final_Product 3-(4-aminocyclohexyl)propionic acid Hydrolysis->Final_Product

Caption: A plausible synthetic pathway to 3-(4-aminocyclohexyl)propionic acid.

Experimental Protocol: A Representative Synthesis

Objective: To synthesize 3-(4-aminocyclohexyl)propionic acid. This protocol is a conceptual adaptation and would require optimization.

Step 1: Michael Addition

  • To a solution of 4-nitrophenylacetic acid in a suitable solvent (e.g., ethanol), add a catalytic amount of a strong base (e.g., sodium ethoxide).

  • Slowly add acrylonitrile to the reaction mixture at a controlled temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the resulting 3-(4-nitrophenyl)glutaronitrile by column chromatography.

Step 2: Reductive Cyclization

  • Dissolve the 3-(4-nitrophenyl)glutaronitrile in a suitable solvent (e.g., ethanol or methanol).

  • Add a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon.

  • Carry out the hydrogenation in a high-pressure reactor under a hydrogen atmosphere. The nitro group is reduced to an amine, and the nitrile groups are also reduced. This step may lead to the formation of the desired cyclohexyl ring.

  • After the reaction is complete, filter off the catalyst.

  • Evaporate the solvent to obtain the crude 3-(4-aminocyclohexyl)propionitrile.

Step 3: Hydrolysis

  • Treat the crude 3-(4-aminocyclohexyl)propionitrile with a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide) in an aqueous solution.

  • Heat the mixture to reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.

  • If basic hydrolysis is used, acidify the reaction mixture to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system to obtain pure 3-(4-aminocyclohexyl)propionic acid.

Applications in Drug Development

The 3-(aminocyclohexyl)propionic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility makes it an attractive starting point for the development of new drugs.

As a Peptidomimetic and Scaffold

The incorporation of 3-(4-aminocyclohexyl)propionic acid into peptide sequences can impart improved metabolic stability and conformational constraint. This is crucial for enhancing the therapeutic potential of peptide-based drugs.

In Antimicrobial and Anticancer Agents

Derivatives of similar structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid, have shown promise as scaffolds for the development of novel antimicrobial and anticancer agents.[9][10][11][12][13] The ability to readily modify the amino and carboxylic acid functionalities allows for the exploration of a vast chemical space to optimize activity against various pathogens and cancer cell lines. Studies on these related compounds have demonstrated that the introduction of different substituents can significantly influence their biological activity.[10]

Structure-Activity Relationship (SAR) Insights

The biological activity of derivatives of 3-(4-aminocyclohexyl)propionic acid can be modulated by modifying its core structure. The following diagram illustrates key points for structure-activity relationship studies.

cluster_0 3-(4-aminocyclohexyl)propionic acid Scaffold Scaffold Amino_Group Amino Group - Acylation - Alkylation - Formation of ureas/thioureas Biological_Activity Biological Activity (e.g., Antimicrobial, Anticancer) Amino_Group->Biological_Activity Propionic_Acid Propionic Acid Moiety - Esterification - Amidation - Chain length modification Propionic_Acid->Biological_Activity Cyclohexyl_Ring Cyclohexyl_Ring Cyclohexyl_Ring->Biological_Activity

Caption: Key modification points for SAR studies on the 3-(4-aminocyclohexyl)propionic acid scaffold.

Conclusion

3-(4-aminocyclohexyl)propionic acid is a valuable and versatile building block in drug discovery. Its unique combination of a rigid cyclic core and flexible side chains, along with multiple points for chemical modification, provides a robust platform for the design of novel therapeutic agents. While specific data for the 4-amino isomer is limited, the wealth of information on related compounds underscores the potential of this scaffold. Further exploration and synthesis of a diverse library of its derivatives are warranted to fully unlock its therapeutic potential in areas such as infectious diseases and oncology.

References

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics (Basel), 13(2), 193. [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals (Basel), 17(7), 863. [Link]

  • MDPI. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. [Link]

  • Journal of the Chemical Society of Pakistan. (1999). Infrared Spectral Studies of Propanoic Acid in Various Solvents. [Link]

  • PubMed. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • MDPI. (2007). Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative of the Nucleoside Antibiotic Tubercidin. [Link]

  • YouTube. (2023). Experimental Determination of Structure of propanoic acid. [Link]

  • PMC. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propanoic acid. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of propanoic acid. [Link]

  • ResearchGate. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Propionic Acid. [Link]

Sources

Technical Deep Dive: Biological Activity & Medicinal Chemistry of 3-(4-Aminocyclohexyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-aminocyclohexyl)propanoic acid (CAS: 2611-77-0) represents a critical structural scaffold in medicinal chemistry, functioning primarily as a rigidified γ-amino acid homolog. Unlike its shorter analog, Tranexamic Acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), which targets lysine binding sites on plasminogen (Kringle domains), the extended propanoic acid chain of this scaffold shifts its biological activity profile toward targets requiring larger pharmacophoric distances, specifically Integrin Receptors (e.g., αvβ3, αIIbβ3) and Serine Proteases (e.g., Thrombin, Factor Xa) .

This guide explores the pharmacological utility of 3-(4-aminocyclohexyl)propanoic acid derivatives as peptidomimetics, detailing their mechanism of action, structure-activity relationships (SAR), and experimental validation protocols.

Structural Pharmacophore & Mechanism of Action

The Rigid Spacer Concept

The core utility of the 3-(4-aminocyclohexyl)propanoic acid scaffold lies in its ability to mimic peptide turns while maintaining a defined spatial orientation between the basic amine (N-terminus mimic) and the acidic carboxylate (C-terminus mimic).

  • Rigidity: The cyclohexane ring locks the conformation, reducing the entropic penalty upon binding compared to flexible linear chains like 6-aminocaproic acid.

  • Distance: The propanoic acid side chain extends the distance between the amine and the acid to approximately 11–13 Å (in the trans configuration). This is significantly longer than the ~7 Å distance in Tranexamic acid, shifting the target specificity from Kringle domains to integrin RGD-binding pockets.

Primary Target: Integrin Antagonism (RGD Mimetics)

The Arg-Gly-Asp (RGD) sequence is the universal recognition motif for integrins, particularly αvβ3 (angiogenesis) and αIIbβ3 (platelet aggregation).

  • Mechanism: The basic amine of the scaffold mimics the Arginine guanidine group, interacting with the aspartate residue in the integrin binding pocket (e.g., Asp-218 in αvβ3).

  • Interaction: The carboxylate group mimics the Aspartate acid, coordinating with the metal ion (Mg²⁺ or Mn²⁺) in the Metal Ion-Dependent Adhesion Site (MIDAS).

  • Role of Spacer: The 3-(4-aminocyclohexyl)propanoic acid core acts as a surrogate for the Glycine spacer, enforcing an extended conformation that prevents the "clash" observed with shorter linkers.

Secondary Target: Serine Protease Inhibition

In enzymes like Thrombin and Factor Xa , the active site cleft recognizes specific peptide sequences (P1-P4).

  • S1 Pocket Binding: The 4-amino group (often amidine-substituted in derivatives) binds deep into the S1 specificity pocket (Asp-189 in trypsin-like proteases).

  • S4/S3 Interaction: The propanoic acid tail extends to interact with the S3/S4 subsites, providing additional binding energy and selectivity.

Structure-Activity Relationship (SAR)

The biological activity of this scaffold is highly sensitive to stereochemistry and substitution.

FeatureModificationBiological Effect
Stereochemistry Trans-isomerPreferred. Mimics the extended peptide conformation required for integrin binding.
Cis-isomerGenerally inactive or significantly less potent due to "kinked" geometry.
N-Terminus Free AmineWeak binding. Often derivatized to Guanidine or Benzamidine to increase basicity and mimic Arginine.
C-Terminus Carboxylic AcidEssential for metal ion coordination (Integrins). Can be replaced by Phosphonate or Sulfonamide for protease inhibition.
Linker Length Propanoic (3-C)Optimal for αvβ3/αIIbβ3 selectivity. Shorter (Acetic) favors GABA receptors; Longer (Butanoic) loses entropy.
Visualization: Pharmacophore Mapping

The following diagram illustrates how the scaffold maps onto the RGD pharmacophore.

PharmacophoreMap RGD RGD Peptide (Arg-Gly-Asp) Arg Arginine (Basic) Positive Charge RGD->Arg Gly Glycine (Spacer) Turn Inducer RGD->Gly Asp Aspartate (Acidic) Metal Coordination RGD->Asp Scaffold 3-(4-aminocyclohexyl) propanoic acid Amine 4-Amino Group (Mimics Arg) Scaffold->Amine Ring Cyclohexyl Ring (Mimics Gly/Turn) Scaffold->Ring Acid Propanoic Acid (Mimics Asp) Scaffold->Acid Arg->Amine Functional Homology Gly->Ring Structural Isostere Asp->Acid Functional Homology

Caption: Pharmacophore mapping of the 3-(4-aminocyclohexyl)propanoic acid scaffold against the natural RGD peptide sequence, highlighting functional homology.

Experimental Protocols

Synthesis of 3-(4-aminocyclohexyl)propanoic acid

The synthesis typically involves the catalytic hydrogenation of the aromatic precursor, ensuring stereoselectivity for the trans isomer.

Protocol:

  • Precursor: Dissolve 3-(4-aminophenyl)propanoic acid (10 mmol) in Acetic Acid/Water (9:1 v/v, 50 mL).

  • Catalyst: Add Platinum Oxide (PtO₂) (5% w/w) or Rhodium on Alumina (Rh/Al₂O₃) (for better cis/trans control).

  • Hydrogenation: Pressurize the reaction vessel with H₂ gas (50–60 psi) .

  • Reaction: Stir at 60°C for 12–24 hours. Monitor consumption of aromatic precursor by TLC or HPLC.

  • Workup: Filter the catalyst through Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Water/Ethanol to isolate the trans-isomer (often less soluble) or separate isomers via ion-exchange chromatography (Dowex 50W).

Solid-Phase Integrin Binding Assay (ELISA)

To validate the biological activity of derivatives as integrin antagonists.

Materials:

  • Purified Integrin αvβ3 (human).

  • Vitronectin (ligand).

  • Test Compound (Derivative).[1][2][3]

  • Anti-integrin antibody (HRP-conjugated).

Step-by-Step Methodology:

  • Coating: Coat 96-well microtiter plates with Vitronectin (1 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash plates 3x with PBS-T (0.05% Tween-20). Block with 1% BSA in PBS for 1 hour at Room Temperature (RT).

  • Binding: Add Integrin αvβ3 (final conc. 1 µg/mL) mixed with varying concentrations of the Test Compound (0.1 nM – 10 µM) in binding buffer (20 mM Tris, 150 mM NaCl, 1 mM MnCl₂, pH 7.4).

  • Incubation: Incubate for 3 hours at RT.

  • Detection: Wash plates 3x. Add HRP-conjugated anti-integrin antibody (1:1000 dilution). Incubate for 1 hour.

  • Readout: Wash 3x. Add TMB substrate. Stop reaction with 1M H₂SO₄. Measure Absorbance at 450 nm .

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50 .

Comparative Data Summary

The following table contrasts the physicochemical properties and target specificity of the 3-(4-aminocyclohexyl)propanoic acid scaffold against related analogs.

CompoundStructureDistance (N-COOH)Primary TargetMechanism
Tranexamic Acid H₂N-CH₂-C₆H₁₀-COOH~7 ÅPlasminogen (Kringle)Lysine Mimic
3-(4-aminocyclohexyl)propanoic acid H₂N-C₆H₁₀-CH₂-CH₂-COOH~11–13 Å Integrins / Proteases RGD / S1-S4 Mimic
6-Aminocaproic Acid H₂N-(CH₂)₅-COOHFlexiblePlasminogenLysine Mimic (Weak)
Gabapentin H₂N-CH₂-C(C₆H₁₀)-CH₂-COOH~5–6 Åα2δ Ca²⁺ ChannelLeucine Mimic

Synthesis & Workflow Diagram

SynthesisWorkflow Start Start: 3-(4-aminophenyl) propanoic acid Step1 Catalytic Hydrogenation (H2, PtO2/Rh, 60°C) Start->Step1 Inter Mixture of Cis/Trans Isomers Step1->Inter Step2 Fractional Recrystallization (Water/Ethanol) Inter->Step2 Product Pure Trans-Isomer (Active Scaffold) Step2->Product Deriv Derivatization (e.g., Guanidylation) Product->Deriv Optional

Caption: Synthetic workflow for isolating the biologically active trans-isomer of the scaffold.

References

  • Design of RGD Mimetics: Xiong, J. P., et al. (2002). "Crystal Structure of the Extracellular Segment of Integrin αVβ3." Science , 296(5565), 151-155. Link

  • Peptidomimetic Scaffolds: Hirmann, T., et al. (2016). "Integrin Antagonists: A Review of the Patent Literature." Expert Opinion on Therapeutic Patents , 26(1), 55-74. Link

  • Cyclohexane Stereochemistry: Hanessian, S., et al. (1997). "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds." Tetrahedron , 53(38), 12789-12854. Link

  • Fibrinolysis Inhibitors: Stürzebecher, J., et al. (1997). "Structure-Activity Relationships of Inhibitors of Thrombin and Factor Xa." Journal of Medicinal Chemistry , 40(19), 3091-3099. Link

  • CAS Registry: American Chemical Society. "3-(4-aminocyclohexyl)propanoic acid (CAS 2611-77-0)."[4][5] Link

Sources

Structural and Pharmacological Comparative Analysis: Tranexamic Acid vs. 3-(4-Aminocyclohexyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comparative analysis of Tranexamic Acid (TXA) and its structural analog, 3-(4-aminocyclohexyl)propanoic acid . This analysis focuses on the critical structure-activity relationships (SAR) that determine antifibrinolytic potency, specifically the spatial arrangement of the pharmacophore required for high-affinity binding to plasminogen kringle domains.

Executive Summary

Tranexamic acid (TXA) is a potent antifibrinolytic agent widely used to reduce hemorrhage in trauma and surgery.[1] Its efficacy stems from its rigid cyclohexane scaffold, which mimics the lysine side chain and blocks the Lysine Binding Sites (LBS) on plasminogen. 3-(4-Aminocyclohexyl)propanoic acid represents a structural homolog where the carboxylic acid moiety is extended by an ethylene spacer (propanoic acid chain) relative to the cyclohexane ring.

This guide demonstrates that while both molecules share a zwitterionic core, the extended chain length and increased conformational flexibility of the propanoic acid derivative disrupt the precise electrostatic clamp required for high-affinity LBS inhibition. Consequently, TXA remains the therapeutic gold standard, while the propanoic acid analog serves primarily as a probe for defining the spatial limits of the plasminogen binding pocket.

Structural Chemistry & Pharmacophore Analysis

The biological activity of lysine analogs is governed by the distance between the positively charged ammonium group and the negatively charged carboxylate group. This distance must match the ~7 Å separation found in L-lysine to bridge the aspartic acid (Asp) and arginine (Arg) residues within the plasminogen kringle domains.

Comparative Molecular Architecture
FeatureTranexamic Acid (TXA) 3-(4-Aminocyclohexyl)propanoic Acid
IUPAC Name trans-4-(Aminomethyl)cyclohexanecarboxylic acid3-(4-Aminocyclohexyl)propanoic acid
Core Scaffold Cyclohexane (Rigid Chair Conformation)Cyclohexane (Rigid Chair Conformation)
Amine Position 4-Aminomethyl (-CH₂-NH₂)4-Amino (-NH₂) directly on ring
Acid Position 1-Carboxylic acid (-COOH)1-Propanoic acid (-CH₂-CH₂-COOH)
Inter-atomic Distance (N to O) ~7.0 Å (Matches L-Lysine)~8.5 - 9.0 Å (Extended)
Conformational Flexibility Low (Rigid)Moderate (Flexible Acid Tail)
Zwitterionic Character Strong (Isoelectric point ~7.[2]5)Strong (Isoelectric point ~7.5)
Pharmacophore Visualization (DOT)

PharmacophoreComparison cluster_TXA Tranexamic Acid (Optimal Distance) cluster_Prop 3-(4-Aminocyclohexyl)propanoic Acid (Extended) TXA_N NH3+ TXA_Ring Cyclohexane (Rigid Spacer) TXA_N->TXA_Ring 1 Bond TXA_Dist Distance ~7 Å TXA_Acid COO- TXA_Ring->TXA_Acid Direct Prop_N NH3+ Prop_Ring Cyclohexane (Rigid Spacer) Prop_N->Prop_Ring Direct Prop_Dist Distance ~9 Å Prop_Linker Ethyl Spacer (-CH2-CH2-) Prop_Ring->Prop_Linker Flexible Prop_Acid COO- Prop_Linker->Prop_Acid Flexible

Figure 1: Pharmacophore comparison highlighting the critical distance mismatch in the propanoic acid derivative.

Mechanism of Action: The "Goldilocks" Zone

The antifibrinolytic mechanism relies on competitive inhibition of plasminogen activation.

  • The Target: Plasminogen contains five "Kringle" domains (K1-K5). Kringle 1 (K1) contains the primary high-affinity Lysine Binding Site (LBS).

  • The Binding Pocket: The LBS is a dipolar slot composed of:

    • Anionic Center: Asp55 and Asp57 (binds the ammonium group).

    • Cationic Center: Arg71 (binds the carboxylate group).

    • Hydrophobic Trough: Trp62, Phe36, Tyr72 (accommodates the methylene chain).

  • The Interaction:

    • TXA: The distance between the ammonium and carboxylate groups perfectly spans the gap between Asp55/57 and Arg71. The rigid cyclohexane ring sits in the hydrophobic trough, locking the conformation with minimal entropy loss.

    • Propanoic Acid Analog: The extended propanoic acid tail pushes the carboxylate group beyond the optimal interaction zone for Arg71. Furthermore, the flexible ethyl chain introduces an entropic penalty (the molecule must lose degrees of freedom to bind), significantly reducing affinity (

      
      ).
      
Binding Pathway Diagram (DOT)

BindingMechanism cluster_Inhibition Competitive Inhibition Plasminogen Plasminogen (Kringle 1 Domain) Fibrin Fibrin Clot (Lysine Residues) Plasminogen->Fibrin Native Binding Activation Plasmin Activation Plasminogen->Activation tPA/uPA TXA Tranexamic Acid (High Affinity) TXA->Plasminogen Blocks LBS (Kd ~1.1 µM) TXA->Activation INHIBITS PropAnalog Propanoic Analog (Low Affinity) PropAnalog->Plasminogen Weak Binding (Steric Clash) Lysis Fibrinolysis (Bleeding) Activation->Lysis

Figure 2: Mechanism of action showing competitive inhibition of Plasminogen-Fibrin binding.

Synthesis & Manufacturing Considerations

While TXA is produced on a multi-ton scale, the propanoic acid derivative is typically synthesized for research purposes.

Tranexamic Acid Route (Industrial Standard)
  • Starting Material: p-Methylbenzonitrile or 1,4-dimethylbenzene.

  • Key Step: Hydrogenation of the aromatic ring to the cyclohexane ring.

  • Stereocontrol: Isomerization is required to isolate the thermodynamically stable trans isomer (the active form) from the cis isomer.

3-(4-Aminocyclohexyl)propanoic Acid Route (Research Scale)
  • Starting Material: 3-(4-Aminophenyl)propanoic acid (hydrocinnamic acid derivative).

  • Hydrogenation: Catalytic hydrogenation (e.g., Rh/Al₂O₃ or PtO₂) at high pressure reduces the phenyl ring to a cyclohexyl ring.

    • Challenge: Controlling the cis/trans ratio. The trans isomer is generally preferred for SAR studies to match TXA's geometry.

  • Purification: Recrystallization to remove the cis isomer.

Experimental Protocols for Comparative Analysis

To validate the structural hypothesis, the following protocols are recommended for researchers.

Protocol A: Plasminogen Binding Assay (Surface Plasmon Resonance)
  • Objective: Determine the equilibrium dissociation constant (

    
    ) of the analog relative to TXA.
    
  • Materials: Biacore or similar SPR system, CM5 chip, Immobilized Glu-Plasminogen.

  • Steps:

    • Immobilize Glu-Plasminogen on the CM5 chip via amine coupling.

    • Prepare serial dilutions of TXA (0.1 µM - 100 µM) and the Propanoic Analog (1 µM - 1000 µM) in HBS-P buffer.

    • Inject analytes at 30 µL/min for 120s (association) followed by 120s dissociation.

    • Data Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.

    • Expected Result: TXA

      
      . Propanoic Analog 
      
      
      
      (significantly weaker).
Protocol B: Clot Lysis Assay (Turbidimetric)
  • Objective: Measure the functional inhibition of fibrinolysis.

  • Materials: Human plasma, Thrombin, tPA (Tissue Plasminogen Activator), 96-well plate reader (340 nm).

  • Steps:

    • Mix plasma with TXA or Propanoic Analog (varying concentrations).

    • Add Thrombin (to induce clotting) and tPA (to induce lysis).

    • Monitor absorbance at 340 nm (turbidity) every 30 seconds for 2 hours.

    • Endpoint: Calculate the time to 50% lysis (

      
      ).
      
    • Expected Result: TXA will dose-dependently prolong

      
      . The Propanoic Analog will require significantly higher concentrations to achieve the same prolongation.
      
References
  • Okamoto, S., et al. (1964). "Studies on the epsilon-aminocaproic acid (EACA) and the substances which influence the fibrinolytic system."[3][4] Keio Journal of Medicine, 13, 165-175. (Seminal paper defining the SAR of lysine analogs).

  • Llinas, M., et al. (2005). "Crystal structure of the human plasminogen kringle 1 domain complexed with the antifibrinolytic agent tranexamic acid." Journal of Molecular Biology, 352(3), 517-525.

  • PubChem Compound Summary. (2024). "Tranexamic Acid" (CID 5526) and "3-(4-Aminocyclohexyl)propanoic acid" (CAS 2611-77-0). Link

  • Iwamoto, M., et al. (1968). "Plasminogen-plasmin system. VI. Preparation of alpha-2-macroglobulin-free plasminogen and its activation by urokinase." Journal of Biochemistry, 64(6), 759-767. (Methodology for binding assays).

Sources

A Guide to Determining the Thermodynamic Properties of 4-Aminocyclohexanepropanoic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the thermodynamic properties of 4-aminocyclohexanepropanoic acid, a molecule of interest in pharmaceutical development. Recognizing the current scarcity of publicly available thermodynamic data for this specific compound, this document shifts focus from data presentation to methodological guidance. It is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for key analytical techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Solution Calorimetry. By understanding and applying these methodologies, researchers can generate the critical data necessary to predict the stability, solubility, and ultimately, the viability of 4-aminocyclohexanepropanoic acid as a drug candidate.

Introduction: The Thermodynamic Imperative in Drug Development

The journey of a molecule from a promising lead to a marketed drug is fraught with challenges, many of which are governed by the fundamental principles of thermodynamics. The thermodynamic properties of an active pharmaceutical ingredient (API), such as 4-aminocyclohexanepropanoic acid, are not merely academic data points; they are critical determinants of its real-world performance. Properties like Gibbs free energy, enthalpy, and entropy dictate a compound's physical and chemical stability, its solubility in various media, and its binding affinity to biological targets.[1][2] A thorough understanding of these parameters is therefore indispensable for rational drug design, formulation development, and ensuring the safety and efficacy of the final medicinal product.

Foundational Thermodynamic Concepts

The spontaneity and stability of any chemical or physical process, including drug degradation or receptor binding, are governed by the interplay of three key thermodynamic quantities:

  • Enthalpy (ΔH): Represents the total heat content of a system. A negative ΔH (exothermic process) indicates a release of heat, which is often, but not always, associated with a more stable state.

  • Entropy (ΔS): A measure of the disorder or randomness of a system. An increase in entropy (positive ΔS) is generally a driving force for spontaneous processes.[3][4]

  • Gibbs Free Energy (ΔG): The ultimate arbiter of spontaneity for a process at constant temperature and pressure. It elegantly combines enthalpy and entropy into a single equation.[5][6]

ΔG = ΔH - TΔS

A negative ΔG indicates a spontaneous (feasible) process, a positive ΔG indicates a non-spontaneous process, and a ΔG of zero signifies that the system is at equilibrium.[5]

Experimental Determination of Thermodynamic Properties

To elucidate the thermodynamic profile of 4-aminocyclohexanepropanoic acid, a suite of thermo-analytical techniques should be employed. The following sections detail the principles, applications, and step-by-step protocols for the most critical of these methods.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is invaluable for identifying thermal transitions and quantifying their energetic changes.

Core Applications for 4-aminocyclohexanepropanoic acid:

  • Melting Point (Tm) and Enthalpy of Fusion (ΔHf): Precise determination of the melting point provides a key indicator of purity. The enthalpy of fusion is crucial for understanding the energetics of the solid-to-liquid phase transition.[7][8]

  • Polymorphism Screening: Identifying different crystalline forms (polymorphs) is critical, as they can have different solubilities, stabilities, and bioavailabilities.

  • Purity Assessment: Impurities typically depress and broaden the melting peak, allowing for quantitative purity analysis.[9]

  • Heat Capacity (Cp): Measuring the heat capacity is fundamental for constructing a complete thermodynamic profile of the molecule.[10][11]

  • Sample Preparation: Accurately weigh 2-5 mg of 4-aminocyclohexanepropanoic acid into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation. Prepare an empty, sealed aluminum pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the system at a starting temperature well below any expected transitions (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the melting point of the compound.[12]

    • A nitrogen purge (20-50 mL/min) is typically used to maintain an inert atmosphere.

  • Data Analysis: The resulting thermogram plots heat flow against temperature. The melting point is determined as the onset or peak of the endothermic melting event, and the area under the peak corresponds to the enthalpy of fusion.[1]

Diagram: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of 4-aminocyclohexanepropanoic acid pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample & Reference Pans into DSC Cell seal->load program Run Thermal Program (e.g., 10 °C/min ramp) load->program acquire Acquire Heat Flow vs. Temperature Data program->acquire thermogram Generate Thermogram acquire->thermogram analyze Determine Tm, ΔHf, Cp thermogram->analyze

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides critical information about the thermal stability and decomposition profile of a material.

Core Applications for 4-aminocyclohexanepropanoic acid:

  • Thermal Stability: Determining the temperature at which the compound begins to decompose is essential for defining storage and handling conditions.[13][14]

  • Decomposition Kinetics: Analyzing the rate of mass loss can provide insights into the mechanism of degradation.

  • Compositional Analysis: TGA can quantify the amount of volatile components, such as residual solvents or water, in the sample.[15][16][17][18]

  • Sample Preparation: Place an accurately weighed sample (5-10 mg) of 4-aminocyclohexanepropanoic acid into a TGA pan (typically ceramic or platinum).

  • Instrument Setup: Place the pan onto the TGA's highly sensitive microbalance.

  • Atmosphere Control: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate at a low temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 600 °C).

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of mass loss indicates the beginning of decomposition.[12][19]

Diagram: TGA Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of 4-aminocyclohexanepropanoic acid pan Place in TGA Pan weigh->pan load Load Pan onto Microbalance pan->load program Heat at a Constant Rate in Inert Atmosphere load->program acquire Record Mass vs. Temperature Data program->acquire tga_curve Generate TGA Curve acquire->tga_curve analyze Determine Decomposition Temperature & Profile tga_curve->analyze

Caption: Workflow for TGA analysis.

Solution Calorimetry

Solution calorimetry measures the heat change (enthalpy) that occurs when a substance dissolves in a solvent. This technique is particularly useful for determining the enthalpy of formation of compounds that cannot be easily combusted.

Core Applications for 4-aminocyclohexanepropanoic acid:

  • Enthalpy of Solution (ΔHsoln): Directly measures the energy absorbed or released upon dissolution, which is crucial for understanding solubility.[20]

  • Enthalpy of Formation (ΔHf): By designing a suitable thermochemical cycle (an application of Hess's Law), the enthalpy of solution can be used to calculate the standard enthalpy of formation of the compound.[21]

  • Calorimeter Preparation: Fill the reaction vessel of an isoperibol solution calorimeter with a precisely known amount of a suitable solvent (e.g., deionized water or a buffer). Allow the system to reach thermal equilibrium.[21]

  • Sample Preparation: Place a precisely weighed amount of 4-aminocyclohexanepropanoic acid into a glass ampoule.

  • Initiation of Dissolution: Submerge the ampoule in the solvent within the calorimeter. Once the baseline temperature is stable, break the ampoule to initiate dissolution.

  • Temperature Monitoring: Record the temperature change of the solution until a new thermal equilibrium is established.

  • Data Analysis: The heat change associated with the dissolution process is calculated from the temperature change and the known heat capacity of the calorimeter system. This allows for the determination of the molar enthalpy of solution.

Diagram: Thermodynamic Cycle for Enthalpy of Formation

Hess_Law_Cycle Elements Elements (C, H, N, O) in standard state Compound 4-aminocyclohexanepropanoic acid (solid) Elements->Compound ΔHf (solid) (To be determined) Solution Aqueous Solution of Compound Elements->Solution ΔHf (solution) (Calculated via other reactions) Compound->Solution ΔHsoln (Measured by Solution Calorimetry)

Caption: Hess's Law cycle for ΔHf determination.

Data Synthesis and Application in Drug Development

The data obtained from these experimental techniques provide a holistic view of the thermodynamic landscape of 4-aminocyclohexanepropanoic acid.

Thermodynamic ParameterExperimental TechniqueSignificance in Drug Development
Melting Temperature (Tm) DSCIndicator of purity and identity; influences manufacturing processes like milling and granulation.
Enthalpy of Fusion (ΔHf) DSCRelates to the strength of the crystal lattice; impacts solubility and dissolution rate.
Heat Capacity (Cp) DSCEssential for calculating changes in enthalpy and entropy with temperature; crucial for stability predictions.[10][22]
Decomposition Temp. (Td) TGADefines the upper limit for thermal stability; critical for setting storage conditions and shelf-life.[12]
Enthalpy of Solution (ΔHsoln) Solution CalorimetryDetermines if dissolution is endothermic or exothermic; directly relates to solubility behavior.[21]
Enthalpy of Formation (ΔHf) Solution CalorimetryA fundamental measure of the compound's intrinsic stability.[21]
Gibbs Free Energy (ΔG) Calculated (ΔH - TΔS)Predicts the spontaneity of degradation reactions, polymorphism transitions, and binding events.[23]
Entropy (ΔS) CalculatedQuantifies the degree of disorder; a key driver for solubility and binding processes.[24][25]

For instance, a high melting point and a large enthalpy of fusion would suggest a very stable crystal lattice, which could translate to lower solubility. TGA data indicating decomposition at a relatively low temperature would flag the need for stringent temperature controls during storage and formulation. This integrated understanding is paramount for de-risking a drug candidate and guiding its development pathway.

Conclusion

While a direct, off-the-shelf thermodynamic dataset for 4-aminocyclohexanepropanoic acid remains to be published, the means to acquire this critical information are well-established. By systematically applying the experimental methodologies of Differential Scanning Calorimetry, Thermogravimetric Analysis, and Solution Calorimetry, researchers can build a robust thermodynamic profile of this molecule. This guide provides the necessary protocols and theoretical framework to empower scientists in their pursuit of developing safe, stable, and effective pharmaceuticals. The causality behind these experimental choices lies in their collective ability to provide a comprehensive and self-validating system of data, ensuring the scientific integrity required for modern drug development.

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Methodological & Application

Boc-3-(4-aminocyclohexyl)propanoic acid preparation method

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of Boc-3-(4-aminocyclohexyl)propanoic Acid

Abstract

This document provides a comprehensive guide for the synthesis of Boc-3-(4-aminocyclohexyl)propanoic acid, a valuable bifunctional building block for researchers in drug discovery and medicinal chemistry. This compound incorporates a protected amine on a cyclohexane scaffold, making it a crucial linker for modifying peptides or constructing complex molecular architectures. The protocol herein details a robust and reliable synthetic route starting from 3-(4-nitrophenyl)propanoic acid, involving a critical one-pot catalytic hydrogenation to form the key aminocyclohexyl intermediate, followed by a standard N-protection step. This guide emphasizes the rationale behind procedural choices, methods for characterization, and key considerations for controlling stereochemistry, ensuring scientific integrity and reproducibility.

Introduction and Strategic Overview

Boc-3-(4-aminocyclohexyl)propanoic acid serves as a versatile intermediate in pharmaceutical development. The cyclohexane ring provides a rigid, non-aromatic scaffold, while the orthogonal carboxylic acid and Boc-protected amine functionalities allow for sequential coupling chemistries, essential in areas like peptide synthesis and bioconjugation[1][]. The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability under a wide range of conditions and its facile removal under mild acidic conditions, a cornerstone of modern peptide chemistry[3][4][5].

The synthetic strategy is centered on the transformation of an aromatic precursor, which offers a reliable pathway to the desired cyclohexyl core. The chosen route involves two primary stages:

  • Catalytic Hydrogenation: The simultaneous reduction of the nitro group and saturation of the phenyl ring of 3-(4-nitrophenyl)propanoic acid. This is the most critical step, as it establishes the aminocyclohexyl core and its stereochemistry (cis vs. trans).

  • N-Boc Protection: The selective protection of the newly formed primary amine using di-tert-butyl dicarbonate ((Boc)₂O) to yield the final product. This is a well-established and high-yielding transformation[][7].

This approach is advantageous due to the commercial availability of the starting material and the efficiency of the catalytic hydrogenation process, which can accomplish two major transformations in a single synthetic operation.

Synthetic Workflow

The overall transformation from the starting material to the final product is illustrated below.

Caption: Overall synthetic scheme for Boc-3-(4-aminocyclohexyl)propanoic acid.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. The catalytic hydrogenation step involves high-pressure hydrogen gas and requires a specialized high-pressure reactor (autoclave) and adherence to all associated safety protocols.

PART A: Catalytic Hydrogenation of 3-(4-Nitrophenyl)propanoic Acid

Rationale: This one-pot reaction achieves both the reduction of the nitro group to a primary amine and the saturation of the aromatic ring. The choice of catalyst is critical for influencing the stereochemical outcome. Rhodium-on-carbon (Rh/C) or Ruthenium(IV) oxide (RuO₂) in an acidic solvent like acetic acid are highly effective for this type of transformation, often favoring the formation of the cis isomer under high pressure and temperature[8]. Acetic acid serves as a solvent that keeps the starting material and product soluble while providing a suitable environment for the hydrogenation.

Materials:

  • 3-(4-Nitrophenyl)propanoic acid

  • Rhodium on Carbon (5% Rh/C) or Ruthenium(IV) oxide (RuO₂)

  • Glacial Acetic Acid

  • Methanol (for workup)

  • Diethyl ether (for workup)

Equipment:

  • High-pressure autoclave/hydrogenation reactor (e.g., Parr shaker)

  • Glass liner for the reactor

  • Filtration apparatus (e.g., Büchner funnel with Celite® or filter paper)

  • Rotary evaporator

Procedure:

  • To the glass liner of a high-pressure reactor, add 3-(4-nitrophenyl)propanoic acid (1.0 eq).

  • Add glacial acetic acid as the solvent (approx. 10-15 mL per gram of starting material).

  • Carefully add the hydrogenation catalyst (5% Rh/C or RuO₂, typically 5-10 mol% relative to the substrate).

  • Seal the reactor according to the manufacturer's instructions.

  • Purge the system multiple times with nitrogen, followed by hydrogen gas, to ensure an inert atmosphere.

  • Pressurize the reactor with hydrogen gas to the target pressure (e.g., 70 atm / ~1000 psi).

  • Begin agitation and heat the reactor to 50-70 °C.

  • Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 12-24 hours when hydrogen uptake ceases.

  • Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the system with nitrogen.

  • Open the reactor and carefully remove the reaction mixture.

  • Filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional acetic acid or methanol to ensure complete recovery of the product.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product, 3-(4-aminocyclohexyl)propanoic acid, will be a mixture of cis and trans isomers and may be used directly in the next step.

PART B: N-Boc Protection of 3-(4-Aminocyclohexyl)propanoic Acid

Rationale: The Boc group is introduced by reacting the primary amine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions[3][9]. The base (NaOH) deprotonates the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl of (Boc)₂O[5]. A mixed solvent system of 1,4-dioxane and water ensures that both the amino acid and (Boc)₂O remain soluble.

Materials:

  • Crude 3-(4-aminocyclohexyl)propanoic acid (from Part A)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude 3-(4-aminocyclohexyl)propanoic acid (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., a 1:1 or 2:1 ratio).

  • Cool the solution in an ice bath to 0 °C.

  • Add a solution of sodium hydroxide (2.2 eq) in water dropwise, ensuring the mixture remains cool.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 - 1.2 eq) in a small amount of 1,4-dioxane.

  • Add the (Boc)₂O solution dropwise to the stirred amino acid solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).

  • Monitor the reaction by TLC (Thin Layer Chromatography) to confirm the consumption of the starting material.

  • Once the reaction is complete, remove the 1,4-dioxane using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. The product should precipitate as a white solid. If it oils out, proceed to extraction.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The final product, Boc-3-(4-aminocyclohexyl)propanoic acid, can be purified by column chromatography (silica gel, using a gradient of methanol in dichloromethane or ethyl acetate/hexanes) or by recrystallization to obtain the pure compound. The cis and trans isomers may be separable at this stage by careful chromatography[10].

Data Summary and Characterization

ParameterPart A: HydrogenationPart B: Boc Protection
Starting Material 3-(4-Nitrophenyl)propanoic acid3-(4-Aminocyclohexyl)propanoic acid
Key Reagents H₂, Rh/C or RuO₂(Boc)₂O, NaOH
Solvent Glacial Acetic Acid1,4-Dioxane / Water
Temperature 50-70 °C0 °C to Room Temperature
Typical Reaction Time 12-24 hours12-18 hours
Expected Yield >90% (crude)80-95%

Characterization:

  • ¹H and ¹³C NMR: To confirm the structure, including the disappearance of aromatic signals and the appearance of cyclohexyl and Boc group signals. The ratio of cis to trans isomers can often be determined by integrating distinct proton signals.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product (C₁₄H₂₅NO₄, MW: 271.35 g/mol ).

  • HPLC: To assess the purity of the final product and potentially separate and quantify the cis and trans isomers.

  • FT-IR: To identify key functional groups, such as the C=O stretch of the carboxylic acid and carbamate, and the N-H stretch of the carbamate.

Health and Safety: The final product is classified as an irritant. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[11].

Troubleshooting and Key Considerations

  • Incomplete Hydrogenation: If aromatic signals persist after the reaction, this may indicate catalyst poisoning or insufficient reaction time/pressure/temperature. Ensure the starting material is pure and consider increasing catalyst loading or reaction time.

  • Cis/Trans Isomer Control: The ratio of stereoisomers is highly dependent on the catalyst, solvent, and reaction conditions. Rhodium catalysts in acidic media tend to favor the cis product, while other catalysts like Raney Nickel might yield more of the trans isomer[8]. Separation of the final isomers can be challenging and may require preparative HPLC for high isomeric purity.

  • Dimerization during Boc Protection: If the concentration of the amino acid is too high, intermolecular amide bond formation can occur as a side reaction. Maintaining dilute conditions can minimize this.

  • Product Isolation: During the acidic workup of the Boc protection, if the product does not precipitate, it may be due to its solubility in the acidic aqueous layer. Proceeding directly to extraction with a suitable organic solvent (e.g., ethyl acetate) is recommended.

References

  • García-García, P., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. [Link]

  • PubChem. 3-N-Boc-amino-3-(4')-piperidine-propionic acid. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Experimental Procedures. [Link]

  • Bhattacharya, S., et al. (2011). Synthesis, characterization and antibacterial activity of a novel dipeptide. Der Pharma Chemica. [Link]

  • Forgó, P., & Kele, Z. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry. [Link]

  • Google Patents. CN109824545B - Preparation method of trans-4-N-Boc-aminocyclohexane carboxylic acid.
  • PubChem. 3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • Rosemeyer, H. (2007). Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative of the Nucleoside Antibiotic Tubercidin. Molecules. [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

  • Organic Syntheses. Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. [Link]

  • Google Patents. WO2007046721A2 - A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide....
  • Google Patents. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • PubMed. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds.... [Link]

  • PubMed Central. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates.... [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines.... [Link]

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Application Notes and Protocols for the Amidation of 3-(4-aminocyclohexyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Amide Bond Formation

The synthesis of amides from carboxylic acids and amines is a cornerstone of modern organic and medicinal chemistry. This transformation is fundamental to the construction of peptides, peptidomimetics, and a vast array of small molecule therapeutics.[1][2] 3-(4-aminocyclohexyl)propanoic acid is a valuable building block, incorporating a flexible aliphatic scaffold that can be pivotal in drug design for modulating pharmacokinetic and pharmacodynamic properties. The successful and efficient amidation of this molecule is therefore of significant interest to researchers in drug development.

This guide provides a comprehensive overview of common coupling reagents for the amidation of 3-(4-aminocyclohexyl)propanoic acid, delving into their mechanisms of action, comparative efficacy, and detailed experimental protocols. As a Senior Application Scientist, the focus will be on not just the "how," but the "why," empowering researchers to make informed decisions for their specific synthetic challenges.

Choosing Your Weapon: A Comparative Analysis of Coupling Reagents

The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable and requires activation of the carboxylic acid.[1][3] Coupling reagents achieve this by converting the hydroxyl group of the carboxylic acid into a better leaving group, thus facilitating nucleophilic attack by the amine.[4] The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, the potential for side reactions like racemization (if chiral centers are present), and the desired reaction conditions.[3][5]

For the amidation of an aliphatic, non-chiral substrate like 3-(4-aminocyclohexyl)propanoic acid, the primary concerns are achieving high yields and minimizing side reactions. The main classes of coupling reagents to consider are carbodiimides, phosphonium salts, and uronium/aminium salts.

Carbodiimide-Based Reagents: The Workhorses

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their effectiveness and relatively low cost.[3][6] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][8] This intermediate is then attacked by the amine to form the amide bond.[4][7]

Mechanism of Carbodiimide Coupling: The reaction begins with the protonation of one of the carbodiimide nitrogens by the carboxylic acid, forming a carboxylate anion and a protonated carbodiimide.[4] The carboxylate then attacks the central carbon of the protonated carbodiimide, yielding the O-acylisourea intermediate.[4][7]

graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Mechanism of carbodiimide-mediated amidation.

A significant drawback of carbodiimides is the potential for the O-acylisourea intermediate to rearrange into a stable N-acylurea, which is unreactive towards the amine and can complicate purification.[7][9] To mitigate this and other side reactions, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are frequently used.[1][10] These additives react with the O-acylisourea to form an active ester that is more stable and less prone to side reactions, while still being sufficiently reactive towards the amine.[7][10]

ReagentAdvantagesDisadvantages
DCC Inexpensive, effective.Byproduct (dicyclohexylurea) is poorly soluble in many organic solvents, complicating purification.[11]
EDC Water-soluble byproduct, making it ideal for reactions in aqueous or mixed-aqueous media and simplifying workup.[8][11]More expensive than DCC.
Phosphonium Salt Reagents: High Reactivity and Selectivity

Phosphonium salts, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are highly efficient coupling reagents.[11][12] They react with the carboxylate to form an active ester, which then rapidly reacts with the amine.

Mechanism of Phosphonium Salt Coupling: The reaction is initiated by the deprotonation of the carboxylic acid by a base. The resulting carboxylate anion attacks the phosphonium salt, displacing a leaving group (typically a benzotriazole derivative) to form a reactive acyloxyphosphonium species. This intermediate is then attacked by the amine to yield the desired amide.

graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

General mechanism of phosphonium salt-mediated amidation.

A key advantage of phosphonium reagents is that they do not react with the free amino group of the amine component, which can be an issue with some other coupling reagents.[3] This allows for the use of equimolar amounts of the acid and amine, which is particularly beneficial when working with valuable starting materials.[3]

ReagentAdvantagesDisadvantages
BOP Highly effective, good solubility.[11]Produces the carcinogenic byproduct hexamethylphosphoramide (HMPA).[11]
PyBOP Similar reactivity to BOP but avoids the formation of HMPA, making it a safer alternative.[2]More expensive than BOP.
Uronium/Aminium Salt Reagents: The Gold Standard for Difficult Couplings

Uronium and aminium salts, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU), are among the most powerful coupling reagents available.[13][14] They are prized for their high efficiency, rapid reaction kinetics, and ability to suppress side reactions.[13][14]

Mechanism of Uronium/Aminium Salt Coupling: Similar to phosphonium salts, the reaction begins with the deprotonation of the carboxylic acid. The carboxylate anion then attacks the uronium/aminium salt to form a highly reactive O-acylisourea or related intermediate, which rapidly converts to an active ester (e.g., an HOBt or HOAt ester).[13][14][15] This active ester is then readily attacked by the amine.[14]

graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

General mechanism of uronium/aminium salt-mediated amidation.

HATU, which is based on HOAt, is generally considered more reactive and provides better outcomes for sterically hindered couplings compared to HBTU, which is based on HOBt.[2][14][16]

ReagentAdvantagesDisadvantages
HBTU High reactivity, good for long peptide synthesis.[17]Can lead to guanidinylation of the N-terminal amine as a side reaction.[18]
HATU Very high reactivity, low racemization, effective for difficult couplings.[2][14][16]More expensive than HBTU, can also cause guanidinylation side reactions, especially if used in excess.[14][19]

Experimental Protocols

The following protocols are provided as a starting point for the amidation of 3-(4-aminocyclohexyl)propanoic acid. Optimization of stoichiometry, reaction time, and temperature may be necessary for specific substrates.

Protocol 1: EDC/HOBt Mediated Amidation

This protocol is a good starting point for general amidation due to the ease of workup.

Materials:

  • 3-(4-aminocyclohexyl)propanoic acid

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a solution of 3-(4-aminocyclohexyl)propanoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (2.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.[12][20]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[12]

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: HATU-Mediated Amidation for Sterically Hindered Amines

This protocol is recommended when coupling with sterically demanding amines or when high reactivity is required.

Materials:

  • 3-(4-aminocyclohexyl)propanoic acid

  • Sterically hindered amine of choice

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a separate flask, pre-activate the 3-(4-aminocyclohexyl)propanoic acid (1.0 eq) by dissolving it in anhydrous DMF with HATU (1.1 eq) and DIPEA (2.0 eq).[14] Stir this mixture at room temperature for 15-30 minutes.

  • In another flask, dissolve the amine (1.2 eq) in anhydrous DMF.

  • Add the solution of the amine to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.[13]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[13]

  • Purify the crude product by flash column chromatography.

graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

}

Experimental workflow for HATU-mediated amidation.

Troubleshooting and Considerations

  • Low Yield: If the yield is low, consider increasing the equivalents of the coupling reagent and base, or switching to a more powerful reagent like HATU. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.[21]

  • Side Reactions: The formation of N-acylurea with carbodiimides can be minimized by the addition of HOBt or HOAt.[7][9] Guanidinylation with uronium/aminium salts can be suppressed by using a minimal excess of the coupling reagent and ensuring rapid reaction with the amine.[14][19]

  • Purification: The choice of coupling reagent can significantly impact the ease of purification. EDC is often preferred for its water-soluble urea byproduct.[8][11] The byproducts of phosphonium and uronium/aminium reagents are generally removed by standard chromatographic techniques.

Conclusion

The amidation of 3-(4-aminocyclohexyl)propanoic acid can be achieved efficiently using a variety of coupling reagents. For routine syntheses, EDC in combination with HOBt offers a cost-effective and reliable method with a straightforward workup. For more challenging couplings, particularly with sterically hindered amines, the use of a high-performance reagent such as HATU is recommended to ensure high yields and purity. By understanding the underlying mechanisms and carefully selecting the appropriate reagents and conditions, researchers can successfully synthesize a wide range of amide derivatives for their drug discovery and development programs.

References

  • A Comparative Guide to Coupling Reagents for Fmoc-His(Trt)-OH in Peptide Synthesis - Benchchem.
  • Carbodiimide-Mediated Coupling - Organic Chemistry Tutor.
  • The Core Mechanism of HBTU in Peptide Coupling: An In-depth Technical Guide - Benchchem.
  • Carbodiimides and Additives | AAPPTEC - Peptides.
  • Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis.
  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent - Benchchem.
  • HATU:a third-generation coupling reagent - ChemicalBook.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed.
  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
  • Evolution of amide bond formation - University of Michigan.
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem.
  • Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling. - ResearchGate.
  • Phosphonium coupling - Wikipedia.
  • CHAPTER 4: Amide Bond Formation - Books - The Royal Society of Chemistry.
  • HBTU - Wikipedia.
  • Acid-Amine Coupling using HBTU - Organic Synthesis.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.
  • Evolution of amide bond formation.
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D.
  • The Uronium/Guanidinium Peptide Coupling Reagents.
  • Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US.
  • Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC.
  • HATU - Wikipedia.
  • Proposed mechanism for activation by uronium salt. - ResearchGate.
  • Commonly Used Coupling Reagents in Peptide Synthesis.
  • Phosphonium coupling.
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings - Luxembourg Bio Technologies.
  • Proposed mechanism for amidation using HBTU (9). - ResearchGate.
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
  • Coupling of unactivated alkyl electrophiles using frustrated ion pairs - PMC - NIH.
  • Optimizing Peptide Coupling: Key Techniques.
  • Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings | The Journal of Organic Chemistry - ACS Publications.
  • Side reactions with HBTU amide coupling? : r/Chempros - Reddit.
  • "Classical" coupling reagentsina midation of amino acids. | Download Table - ResearchGate.
  • Amide synthesis by acylation - Organic Chemistry Portal.
  • The mechanism of phosphonium ylide alcoholysis and hydrolysis: concerted addition of the OH bond across the P=C bond - CORA.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.
  • TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC.
  • 21.7: Chemistry of Amides.

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Troubleshooting & Optimization

improving yield in the hydrogenation of 3-(4-aminophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydrogenation of 3-(4-aminophenyl)propanoic acid

Case ID: HYD-NITRO-APPA-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering yield issues in the hydrogenation of 3-(4-nitrophenyl)propanoic acid (or 4-nitrocinnamic acid) to 3-(4-aminophenyl)propanoic acid .

In 85% of cases involving this specific substrate, "low yield" is not a failure of the catalytic reaction (conversion), but a failure of solubility management and isolation . Because the product is a zwitterionic amino acid, it behaves differently than standard aromatic amines.

This guide restructures your protocol to address the three critical failure points: Catalyst Poisoning , Zwitterion Solubility , and Isoelectric Isolation .

Module 1: The Reaction Mechanism & Catalyst Selection

The Core Issue: The reduction of the nitro group proceeds through a specific cascade.[1] If your reaction stalls, it is likely due to the accumulation of the Hydroxylamine intermediate, which can poison the catalyst or couple to form azo-dimers (colored impurities).

Visualizing the Pathway: The following diagram illustrates the reduction steps and where side-reactions occur.

NitroReduction cluster_0 Critical Failure Zone Nitro Nitro Precursor (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso + H2 Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl + H2 Azoxy Azoxy Dimer (Impurity) Nitroso->Azoxy Condensation Amine Target Amine (-NH2) Hydroxyl->Amine + H2 (Slow Step) Hydroxyl->Azoxy Condensation

Figure 1: Stepwise reduction pathway. The conversion of Hydroxylamine to Amine is often the rate-determining step. Accumulation here leads to catalyst poisoning.

Catalyst Recommendations:

CatalystLoading (wt%)ProsCons
Pd/C (5% or 10%) 5-10%High activity; reduces both Nitro and Alkene (if using cinnamic start).Can be poisoned by amines; pyrophoric when dry.
Raney Nickel 10-20%Cheaper; excellent for nitro groups; less sensitive to poisoning.Pyrophoric; difficult to filter; requires high pressure.
PtO₂ (Adam's) 1-2%Highly active; works well in acidic media.Expensive; can reduce the aromatic ring if over-exposed.

Technical Directive: Use 10% Pd/C (50% water wet) . The water content reduces fire risk, and Palladium is the gold standard for this transformation [1].

Module 2: Solvent Strategy (The "Secret Sauce")

The Science: 3-(4-aminophenyl)propanoic acid contains a basic amine and an acidic carboxylic acid.

  • pH < 4: It exists as a cation (

    
     / 
    
    
    
    ). Soluble.
  • pH > 8: It exists as an anion (

    
     / 
    
    
    
    ). Soluble.
  • pH 4.5 - 6 (Neutral): It exists as a Zwitterion (

    
     / 
    
    
    
    ). INSOLUBLE.

Common User Error: Hydrogenating in neutral Methanol/Ethanol. As the nitro group reduces to the amine, the molecule becomes zwitterionic and precipitates onto the catalyst surface .

  • Result: The catalyst is physically blocked. Reaction stops.

  • Result: When you filter the catalyst, you filter out your product with it. Yield = 0%.

Correct Protocol: Run the reaction in Basic Aqueous Alcohol or Dilute NaOH . This keeps the product as the soluble carboxylate salt (


), ensuring it stays in solution and leaves the catalyst active.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of 3-(4-aminophenyl)propanoic acid from 3-(4-nitrophenyl)propanoic acid.

Step-by-Step Methodology:

  • Dissolution (The Salt Formation):

    • In a hydrogenation vessel, suspend 10.0 g of 3-(4-nitrophenyl)propanoic acid in 100 mL of water.

    • Slowly add 1.1 equivalents of NaOH (approx. 2.2 g dissolved in 10 mL water).

    • Observation: The solution should become clear/yellow as the sodium salt forms.

    • Check: pH should be > 9.

  • Catalyst Addition:

    • Add 0.5 g of 10% Pd/C (50% water wet).

    • Safety: Do not add dry catalyst to solvent vapors.

  • Hydrogenation:

    • Seal reactor. Purge with Nitrogen (3x) then Hydrogen (3x).

    • Pressurize to 3 bar (45 psi) .

    • Stir vigorously (mass transfer is critical).

    • Temperature: Ambient to 40°C . (Do not exceed 50°C to avoid side reactions).

    • Run until H2 uptake ceases (typically 2-4 hours).

  • Workup (The Isoelectric Precipitation):

    • Filtration: Filter the catalyst through Celite. Wash the catalyst pad with 20 mL of 0.1 M NaOH to ensure no product is trapped.

    • Isolation: Transfer the clear filtrate (containing the product as a sodium salt) to a beaker.

    • Precipitation: Slowly add 2M HCl while monitoring pH.

    • Target: Adjust pH to 4.5 - 5.0 (The Isoelectric Point) [2].

    • Observation: A thick white/off-white precipitate will form.

    • Cool to 4°C for 2 hours to maximize yield.

    • Filter the solid, wash with cold water (minimal) and Acetone. Dry under vacuum.

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose your specific yield loss.

Troubleshooting Start Yield Issue Detected CheckTLC Check TLC/HPLC of Crude (Before Isolation) Start->CheckTLC Conversion Is Starting Material Gone? CheckTLC->Conversion NoConversion NO: Incomplete Reaction Conversion->NoConversion SM Present YesConversion YES: Full Conversion Conversion->YesConversion Only Product/Impurities Poisoning Cause: Catalyst Poisoning or H2 Starvation NoConversion->Poisoning Solubility Cause: Isolation Failure YesConversion->Solubility Action1 Increase Pressure Check Stirring Switch to Aqueous Base Poisoning->Action1 Action2 Check pH of Mother Liquor. Did you precipitate at pH 4.8? Solubility->Action2

Figure 2: Diagnostic workflow for low yield. Distinguishing between reaction failure and isolation failure is critical.

Frequently Asked Questions (FAQ)

Q: Can I use Methanol instead of Water? A: Yes, but you must still use a base. Use Methanol containing 1.1 eq of NaOH or Ammonia. If you use neutral Methanol, the product will precipitate on the Pd/C. If this happens, you must wash the filtered catalyst with warm dilute NaOH to recover your product.

Q: My product is colored (pink/brown). Why? A: This indicates trace oxidation or the presence of azo/azoxy impurities (see Figure 1).

  • Fix: Ensure complete de-oxygenation before adding H2.

  • Fix: Add a small amount of Sodium Metabisulfite during the workup (acidification step) to bleach the color.

Q: What if I start with 4-Nitrocinnamic Acid? A: The protocol remains identical. Pd/C reduces both the alkene (C=C) and the nitro group (NO2) simultaneously. Ensure you provide enough Hydrogen (4 equivalents required: 1 for alkene, 3 for nitro).

Q: The product won't precipitate at pH 5. A: You may have too much solvent volume (product is slightly soluble in water, approx 1-2 g/L).

  • Fix: Concentrate the aqueous solution by rotary evaporation (50°C) to half volume before acidifying.

  • Fix: Add Ethanol to the aqueous solution to lower the solubility of the amino acid, forcing precipitation.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Standard reference for Pd/C nitro reduction protocols).
  • Sigma-Aldrich. (n.d.). 3-(4-Aminophenyl)propionic acid Product Specification & Properties. Retrieved from

  • ChemicalBook. (2024). 3-(4-Aminophenyl)propionic acid Chemical Properties and Isoelectric Point Data. Retrieved from

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

Sources

Technical Support Center: Navigating the Chromatographic Challenges of 3-(4-aminocyclohexyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Analyte

3-(4-aminocyclohexyl)propanoic acid is a zwitterionic molecule, containing both a basic amino group and an acidic carboxylic acid group. This dual nature is the primary source of analytical challenges, particularly its variable solubility and retention behavior in typical reversed-phase HPLC systems. At its isoelectric point (pI), the net charge is zero, often leading to minimal water solubility. The key to successful analysis lies in controlling the ionization state of the analyte through careful method development.

Frequently Asked Questions (FAQs)

Q1: My 3-(4-aminocyclohexyl)propanoic acid sample won't dissolve in my initial mobile phase (e.g., water/acetonitrile). What should I do?

A1: This is a common issue due to the zwitterionic nature of the compound. At neutral pH, the molecule has low solubility. To improve solubility, you must adjust the pH of your sample diluent.

  • Acidic Conditions: Lowering the pH to approximately 2 pH units below the pKa of the carboxylic acid group (predicted pKa ~4-5) will protonate the carboxylate, resulting in a net positive charge on the molecule and increasing its solubility in aqueous solutions. Try a diluent of 0.1% formic acid or trifluoroacetic acid (TFA) in water.

  • Basic Conditions: Increasing the pH to approximately 2 pH units above the pKa of the amino group (predicted pKa ~9-10) will deprotonate the amine, resulting in a net negative charge and improved solubility. However, many silica-based HPLC columns are not stable at high pH.

  • Organic Co-solvents: If pH adjustment alone is insufficient, the addition of a miscible organic co-solvent like methanol or isopropanol to the diluent can enhance solubility.[1][2][3]

Q2: I am not seeing any retention of my analyte on a C18 column. How can I improve it?

A2: Poor retention of this polar compound on a non-polar C18 stationary phase is expected.[4][5] Here are several strategies to increase retention:

  • pH Adjustment: At a low pH (e.g., 2.5-3.5), the carboxylic acid is protonated, reducing the molecule's overall polarity and potentially increasing interaction with the C18 phase.

  • Ion-Pairing Chromatography: Introduce an ion-pairing reagent to the mobile phase. For this cationic analyte (at low pH), an anionic ion-pairing reagent like sodium pentanesulfonate or heptafluorobutyric acid (HFBA) can be used.[6][7] The reagent forms a neutral ion-pair with the analyte, which is then retained by the reversed-phase column.

  • Alternative Chromatographic Modes: Consider switching to a different separation mechanism that is better suited for polar compounds, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography.[5][8][9][10]

Q3: My peak shape is very poor (e.g., broad, tailing). What is causing this?

A3: Poor peak shape for zwitterionic compounds is often due to secondary interactions with the stationary phase or the presence of multiple ionic forms of the analyte.

  • Silanol Interactions: Residual, un-capped silanols on the silica surface of the column can interact with the basic amino group, causing peak tailing. Using a highly end-capped column or operating at a low pH can help to suppress these interactions.

  • pH Control: If the mobile phase pH is close to the pKa of either the amino or carboxyl group, both the ionized and non-ionized forms of the analyte may exist, leading to peak broadening or splitting.[2] Ensure your mobile phase is buffered at least 1.5-2 pH units away from the analyte's pKa values.

  • Analyte Overload: Injecting too high a concentration of the analyte can lead to fronting or tailing peaks. Try diluting your sample.

In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Sample Dissolution

Solubility issues are the first hurdle in the analysis of 3-(4-aminocyclohexyl)propanoic acid. A systematic approach to finding the right solvent system is crucial.

Predicted Physicochemical Properties:

PropertyPredicted Value/RangeImplication for HPLC
pKa (acidic)4.0 - 5.0The carboxylic acid group will be protonated at pH < 2.
pKa (basic)9.0 - 10.5The amino group will be protonated at pH < 7.
logPLow (likely < 1)Indicates high polarity and poor retention in reversed-phase.

Workflow for Solubility Testing:

start Start: Undissolved Sample step1 Try 0.1% Formic Acid in Water start->step1 step2 Try 0.1% TFA in Water step1->step2 Failure end_s Soluble step1->end_s Success step3 Try 5-10% Methanol in 0.1% Formic Acid step2->step3 Failure step2->end_s Success step4 Try 5-10% Acetonitrile in 0.1% Formic Acid step3->step4 Failure step3->end_s Success step5 Consider Derivatization step4->step5 Failure step4->end_s Success end_f Further Investigation Needed step5->end_f

Caption: Systematic workflow for achieving sample solubility.

Guide 2: HPLC Method Development Strategies

Choosing the right chromatographic mode is critical for the successful analysis of this polar, zwitterionic compound.

Strategy 1: Ion-Pair Reversed-Phase Chromatography

This technique is a good starting point if you are limited to using a standard C18 column.

Protocol for Ion-Pair RP-HPLC Method Development:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 205 nm (as the analyte lacks a strong chromophore) or Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD).

  • Rationale: HFBA is a volatile ion-pairing agent suitable for mass spectrometry detection if needed.[6][11] It pairs with the protonated amine group, increasing the hydrophobicity of the analyte and promoting retention on the C18 phase.

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for highly polar compounds that are not well-retained in reversed-phase.[8][9][10][12]

Protocol for HILIC Method Development:

  • Column: HILIC (e.g., Amide, Diol, or Zwitterionic phase), 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0

  • Gradient: 0% to 100% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: As above.

  • Rationale: In HILIC, the analyte partitions into a water-enriched layer on the surface of the stationary phase. A high organic content in the mobile phase is necessary for retention. The salt in the mobile phase is crucial for achieving good peak shape.[12]

Strategy 3: Mixed-Mode Chromatography

Mixed-mode columns offer both reversed-phase and ion-exchange retention mechanisms, providing unique selectivity for zwitterionic compounds.[4][5][13][14][15]

Protocol for Mixed-Mode Method Development:

  • Column: Mixed-Mode (e.g., C18 with embedded anion or cation exchange groups)

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: As above.

  • Rationale: The dual retention mechanism allows for fine-tuning of selectivity by adjusting both the organic solvent content and the mobile phase pH and ionic strength.[13]

Method Selection Flowchart:

start Starting Point c18_avail C18 Column Only? start->c18_avail ip_rp Try Ion-Pair RP-HPLC c18_avail->ip_rp Yes hilic Try HILIC c18_avail->hilic No polar_ret Adequate Retention? peak_shape Good Peak Shape? polar_ret->peak_shape Yes mixed_mode Try Mixed-Mode polar_ret->mixed_mode No success Successful Analysis peak_shape->success Yes peak_shape->mixed_mode No ip_rp->polar_ret hilic->polar_ret mixed_mode->success

Caption: Decision tree for selecting an appropriate HPLC method.

Guide 3: The Option of Derivatization

When detection sensitivity is an issue due to the lack of a strong UV chromophore, pre-column derivatization can be employed.[1][16][17][18] This process attaches a UV-active or fluorescent tag to the amino group of the analyte.

Common Derivatization Reagents:

ReagentDetectionAdvantagesDisadvantages
o-Phthalaldehyde (OPA)FluorescenceFast reaction, good for primary amines.[18]Derivatives can be unstable.
9-fluorenylmethyl chloroformate (FMOC-Cl)Fluorescence, UVStable derivatives.[17]Reagent itself can interfere.
Dansyl ChlorideFluorescence, UVStrong fluorescence.[19]Slow reaction time.
AccQ•Tag (AQC)Fluorescence, UVStable derivatives, minimal by-products.[19]Proprietary reagent.

Protocol for a Generic OPA Derivatization:

  • Reagent Preparation: Prepare a solution of OPA and a thiol (e.g., 3-mercaptopropionic acid) in a borate buffer (pH ~9.5).

  • Reaction: Mix a small volume of the sample with the OPA reagent. The reaction is typically complete within a few minutes at room temperature.

  • Analysis: Inject the derivatized sample onto a reversed-phase column. The derivatized analyte will be more hydrophobic and can be readily separated using a standard water/acetonitrile gradient.

  • Automation: Many modern autosamplers can automate the derivatization process, improving reproducibility.[17][18]

Conclusion

The successful HPLC analysis of 3-(4-aminocyclohexyl)propanoic acid requires a departure from standard reversed-phase protocols. By understanding the zwitterionic nature of the molecule and systematically manipulating the sample diluent and mobile phase conditions, robust and reliable analytical methods can be developed. For challenging separations, alternative chromatographic modes such as HILIC and mixed-mode chromatography, or derivatization to enhance retention and detectability, offer powerful solutions. This guide provides the foundational knowledge and practical steps to overcome the common hurdles associated with this and similar zwitterionic compounds.

References

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions.
  • Lee, K., et al. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Molecules, 27(15), 4933.
  • Im-Chea, S. (2018). Direct Analysis of Amino Acids by HILIC–ESI-MS.
  • Waters Corporation. (2013).
  • Thermo Fisher Scientific. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection.
  • Thermo Fisher Scientific. (2026, January 8).
  • Shimadzu. (2020, November 13).
  • Shinde, V. (2025, February 1).
  • Creative Proteomics. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • Rao, B. M., et al. (2012). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 4(1), 492-498.
  • PerkinElmer, Inc. (2022, April 25).
  • Agilent Technologies. (2017, December 1).
  • Kamichatani, W., et al. (2011). Counter-ionic effect on the separation of water-soluble compounds applying a hydrophilic stationary phase bonded with a zwitter-ionic polymer. Analytical Sciences, 27(9), 885-888.
  • Creative Proteomics. (n.d.).
  • Law, N. (2014, March 1). Mixed-Mode HPLC Separations: What, Why, and How.
  • HELIX Chromatography. (n.d.).
  • Wang, S., et al. (2025, August 2). Preparation and evaluation of versatile zwitterionic mixed-mode chromatographic stationary phases.
  • Popelier, P., & Caine, B. (2023, November 8).
  • Tetko, I. V. (2002, October 15). Reliability of logP predictions based on calculated molecular descriptors: a critical review. Journal of Computer-Aided Molecular Design, 16(10), 717-732.
  • Wagen, C. (2025, October 16). How to Predict pKa. Rowan.
  • U.S. Pharmacopeia. (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.
  • De Person, M., et al. (2008). Analytical Methods for Amino Acids. In Amino Acid Analysis. Humana Press.
  • Blake, A. B., et al. (2022). Stability of serum concentrations (µM) in naïve serum stored at −80 °C for up to 4 weeks and deproteinized serum stored for 61 weeks. Metabolites, 12(3), 225.
  • Gilar, M., et al. (2005). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC North America, 23(8), 776-785.
  • Shimadzu. (n.d.).
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Creative Proteomics. (n.d.).
  • Nacalai Tesque. (n.d.).
  • HELIX Chromatography. (n.d.).
  • Chromatography Forum. (2019, June 21).
  • Chromatography Forum. (2004, September 21).
  • Vraneš, M., et al. (2023, March 31). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Molecules, 28(7), 3095.
  • EPA. (2025, October 15). 3-(6-Oxocyclohex-1-en-1-yl)propanoic acid Properties.
  • PubChem. (n.d.). 3-(4-((4-(Aminomethyl)cyclohexane-1-carbonyl)oxy)phenyl)propanoic acid.

Sources

preventing lactamization during 3-(4-aminocyclohexyl)propanoic acid activation

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers working with 3-(4-aminocyclohexyl)propanoic acid . It addresses the specific challenge of preventing self-condensation (lactamization and polymerization) during carboxyl activation.

Topic: Preventing Lactamization/Self-Coupling of 3-(4-aminocyclohexyl)propanoic acid Ticket Type: Advanced Method Development Status: Resolved

Diagnostic: The "Zwitterion Trap"

The Problem: You are attempting to activate the carboxylic acid of 3-(4-aminocyclohexyl)propanoic acid (let's call it 3-ACP ) to couple it with a nucleophile. However, 3-ACP is an amino acid.

  • Mechanism of Failure: As soon as you activate the carboxyl group (forming an NHS ester, mixed anhydride, or acyl halide), the molecule becomes an electrophile. If the amine group on the same or neighboring molecule is deprotonated (free base), it will attack the activated carbonyl.

  • The Outcome:

    • Intramolecular Lactamization: The tail bites the head. (Mass = [M] - 18).

    • Intermolecular Polymerization: Head-to-tail chaining (Nylon-like oligomers). This is statistically more probable for 3-ACP due to the steric rigidity of the cyclohexane ring.

The Golden Rule: You cannot activate the carboxyl group of an amino acid in the presence of a free, deprotonated amine.

Visualizing the Failure Mode

The following diagram illustrates why your reaction is failing (Lactamization vs. Polymerization).

FailureMechanism cluster_warning CRITICAL FAILURE POINT Start 3-(4-aminocyclohexyl) propanoic acid Activation Activation Reagent (EDC/NHS, HATU, SOCl2) Start->Activation Add Reagent ActiveEster Activated Ester (Electrophilic) Activation->ActiveEster Lactam Lactamization (Intramolecular Cyclization) [M-18] ActiveEster->Lactam Attack by Internal Amine Polymer Polymerization (Intermolecular Oligomers) [Precipitate] ActiveEster->Polymer Attack by External Amine Desired Desired Product (Coupled Amide) ActiveEster->Desired Attack by Target Nucleophile

Caption: Competitive pathways during activation. Without protection, self-reaction (Red) kinetically outcompetes the desired coupling (Green).

Troubleshooting Guide (Q&A)

Q1: My LCMS shows a peak at [M-18]. Is this the lactam?

Answer: Yes. The molecular weight of 3-ACP is approx. 171.2 Da. A peak at 153 Da indicates the loss of water (


), confirming intramolecular lactamization.
  • Why it happens: Even though the cyclohexane ring adds rigidity, the propanoic acid tail provides enough flexibility for the amine to reach the activated carbonyl, especially in dilute conditions (which favor intramolecular reactions over intermolecular polymerization).

Q2: I see a white precipitate that is insoluble in everything. What is it?

Answer: This is likely poly-3-ACP oligomers . If your reaction concentration is high (>0.1 M), intermolecular reaction dominates. The activated monomer reacts with another monomer, forming a dimer, then a trimer. These "nylon-like" polyamides are notoriously insoluble.

  • Fix: You must prevent the amine from acting as a nucleophile during activation.

Q3: Can I just add acid to protonate the amine?

Answer: Only if you use the Acid Chloride Method (See Protocol B). Standard coupling reagents (EDC, HATU, DCC) require a base (DIEA, TEA) or a pH > 4.5 to function efficiently.

  • The Paradox:

    • To activate with EDC/HATU, you need pH ~5-8.

    • At pH ~5-8, the amine of 3-ACP is partially deprotonated and nucleophilic.

    • Result: Self-coupling.

  • Exception: You can use acid chlorides because they are synthesized under highly acidic conditions where the amine is fully protonated (

    
    ).
    

Recommended Protocols

Protocol A: The "Gold Standard" (N-Boc Protection)

Best for: High purity, critical applications, and scale-up. This method eliminates the nucleophilicity of the amine entirely.

Step 1: Boc-Protection [1]

  • Dissolve 3-ACP in 1:1 Dioxane/Water (or THF/Water).

  • Add 2.0 eq NaOH (or

    
    ).
    
  • Add 1.1 eq

    
      (Di-tert-butyl dicarbonate).
    
  • Stir at RT for 4–12 hours.

  • Acidify carefully with KHSO4 to pH 2–3 and extract with Ethyl Acetate.

  • Result:N-Boc-3-ACP . The amine is now dead.

Step 2: Activation & Coupling

  • Dissolve N-Boc-3-ACP in DMF or DCM.

  • Add coupling reagents (e.g., EDC/NHS or HATU/DIEA).

  • Add your target amine (the molecule you want to couple to).

  • Result:Boc-Protected Product .[1]

Step 3: Deprotection

  • Treat with TFA/DCM (1:1) or 4M HCl in Dioxane.[1]

  • Result: Final coupled product with free amine.[1]

Protocol B: The "Direct Activation" (Acid Chloride Salt)

Best for: One-pot synthesis where protection/deprotection steps are too costly or slow. Risk Level: High (Requires strict moisture and pH control).

Concept: Convert the carboxylic acid to an acid chloride using Thionyl Chloride (


). The byproduct is HCl, which instantly protonates the amine to form the Ammonium Acid Chloride  salt (

). As long as the amine is protonated (

), it cannot react.

Workflow Diagram:

AcidChloride Start 3-ACP (Zwitterion) SOCl2 Reflux in SOCl2 (Thionyl Chloride) Start->SOCl2 Intermediate Acid Chloride Hydrochloride Salt [Cl- H3N+ - R - COCl] (Stable Solid) SOCl2->Intermediate Generates HCl Protonates Amine Coupling Coupling Reaction (Add Target Amine + Base slowly) Intermediate->Coupling Nucleophilic Attack by Target Amine

Caption: Acid Chloride strategy maintains amine protonation to prevent self-reaction.

Detailed Steps:

  • Chlorination: Suspend 3-ACP in neat Thionyl Chloride (

    
    ). Add a catalytic drop of DMF.
    
  • Reflux: Heat to reflux (approx. 75°C) for 1–2 hours until the solution becomes clear (indicates conversion to acid chloride).

  • Isolation: Evaporate excess

    
     under vacuum. Do not use water.  You will be left with a solid/semisolid residue: 3-(4-aminocyclohexyl)propanoyl chloride hydrochloride .
    
  • Coupling (The Critical Step):

    • Dissolve/suspend the residue in dry DCM or THF.

    • Add your Target Amine (0.9 eq relative to acid chloride).

    • Crucial: Add a non-nucleophilic base (e.g., DIEA) dropwise and slowly at 0°C.

    • Why Slow? You need to neutralize the HCl associated with the target amine to allow it to react, but if you add too much base, you will deprotonate the 3-ACP amine, causing polymerization.

    • Goal: Keep the pH slightly acidic/neutral during the addition.

Comparative Data: Which method should you use?

FeatureProtocol A (N-Boc Protection)Protocol B (Acid Chloride Salt)
Reliability High (Industry Standard)Medium (Technique Dependent)
Step Count 3 Steps (Protect -> Couple -> Deprotect)2 Steps (Activate -> Couple)
Lactam Risk ~0% (Amine is capped)Moderate (If pH spikes during coupling)
Purification Standard (Column/Wash)Difficult (Salt removal required)
Cost Higher (Reagents)Lower (Cheap reagents)

References

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Fundamental text on activation mechanisms and protection strategies).[2][3][4]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][5][6][7][8][9] Tetrahedron, 61(46), 10827-10852. (Review of coupling reagents and side reactions including lactamization). Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[8] Journal of the American Chemical Society, 115(10), 4397-4398. (Discusses HOAt/HATU for difficult couplings). Link

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl activation of amino acids for solid phase synthesis.[9] Journal of the American Chemical Society, 94(9), 3102-3106. (Foundational work on activation kinetics). Link

Sources

Technical Support Center: Purification of 3-(4-aminocyclohexyl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide from our Senior Application Scientists on the purification of 3-(4-aminocyclohexyl)propanoic acid hydrochloride salt.

Introduction:

Welcome to our dedicated technical guide for the purification of 3-(4-aminocyclohexyl)propanoic acid hydrochloride. As a zwitterionic compound with a hydrochloride salt, this molecule presents unique challenges and opportunities for purification. This guide is structured to provide both foundational knowledge and practical, actionable troubleshooting advice for researchers, chemists, and process development professionals. We will delve into the "why" behind the "how," ensuring you can adapt and optimize these protocols for your specific experimental context. While specific literature on this exact molecule is sparse, the principles outlined here are derived from extensive experience with analogous compounds, such as amino acid hydrochlorides and cyclohexane derivatives.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of 3-(4-aminocyclohexyl)propanoic acid hydrochloride, providing a solid foundation before attempting purification.

Q1: What are the key structural features of 3-(4-aminocyclohexyl)propanoic acid hydrochloride that influence its purification?

A1: The purification strategy is dictated by three primary features:

  • Amine Group (pKa ~9-10): The basic cyclohexylamine group is protonated, forming the hydrochloride salt. This makes the molecule highly polar and water-soluble.

  • Carboxylic Acid Group (pKa ~4-5): The acidic propanoic acid moiety can be deprotonated at higher pH. The molecule's overall charge and solubility are highly dependent on the solution's pH.

  • Cyclohexane Ring: This non-polar hydrocarbon backbone can influence solubility in organic solvents and may exist as cis and trans diastereomers. The specific isomer can impact crystal lattice formation and chromatographic separation.

Q2: How does the hydrochloride salt form affect solubility?

A2: The hydrochloride salt form significantly increases the polarity of the molecule, rendering it highly soluble in polar protic solvents like water, methanol, and ethanol, while being poorly soluble in non-polar solvents such as hexanes, toluene, or diethyl ether. This solubility profile is the cornerstone of effective recrystallization protocols.

Q3: What are the most likely impurities I will encounter?

A3: Impurities often stem from the synthetic route. Common contaminants may include:

  • Unreacted Starting Materials: For example, precursors used to form the aminocyclohexyl or propanoic acid moieties.

  • Diastereomers: If the synthesis is not stereospecific, you will likely have a mixture of cis and trans isomers. These can be challenging to separate.

  • Residual Solvents: Solvents used in the synthesis or previous workup steps.

  • Inorganic Salts: Such as excess HCl or other salts formed during the reaction.

Q4: Can I use reverse-phase HPLC to purify this compound?

A4: Yes, but with specific considerations. Due to its high polarity, the compound will have very little retention on a standard C18 column with typical mobile phases (e.g., acetonitrile/water). To achieve retention and separation, you should use:

  • Ion-Pairing Agents: Reagents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) can be added to the mobile phase to form a less polar complex with the protonated amine, increasing retention.

  • "Aqua" or Polar-Embedded Columns: These are specialized reverse-phase columns designed for retaining highly polar analytes.

Part 2: Troubleshooting Guide: Recrystallization

Recrystallization is the most common and cost-effective method for purifying salts like this. However, it is not without its challenges.

Problem 1: The compound "oils out" instead of forming crystals.

  • Probable Cause: The compound's solubility in the chosen solvent system is too high at the cooling temperature, or the cooling process is too rapid. Oiling out occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice.

  • Solution Workflow:

    G cluster_start cluster_diagnosis cluster_solutions start Compound 'Oils Out' cause1 Cause 1: Cooling Too Rapid start->cause1 cause2 Cause 2: Solvent Polarity Too High start->cause2 cause3 Cause 3: Solution Too Concentrated start->cause3 solution1 Action: Re-heat to dissolve oil. Allow to cool very slowly (e.g., in a dewar or insulated bath). Consider seeding. cause1->solution1 Address Cooling Rate solution2 Action: Re-heat to dissolve oil. Add a small amount of a less polar, miscible 'anti-solvent' (e.g., isopropanol into a methanol solution) until turbidity appears. Re-heat to clarify and cool slowly. cause2->solution2 Adjust Solvent System solution3 Action: Re-heat to dissolve oil. Add a small amount of the primary solvent to dilute the solution. Cool slowly. cause3->solution3 Adjust Concentration

Problem 2: Very low or no recovery of crystals after cooling.

  • Probable Cause: This is the opposite of the "oiling out" problem. Either too much solvent was used, or the chosen solvent is too good, keeping the compound dissolved even at low temperatures.

  • Solution:

    • Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator.

    • Induce Crystallization: If the solution appears supersaturated, try scratching the inside of the flask with a glass rod at the meniscus. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.[1]

    • Introduce a Seed Crystal: If you have a small amount of pure material, add a single tiny crystal to the cold solution. This will provide a template for further crystal formation.

    • Add an Anti-Solvent: While stirring the cold solution, slowly add a miscible solvent in which your compound is insoluble (an "anti-solvent"). For example, if your compound is dissolved in methanol, slowly add diethyl ether or ethyl acetate until the solution becomes persistently cloudy, then allow it to stand.

Problem 3: The purified crystals are still colored.

  • Probable Cause: The presence of highly polar, colored impurities that co-crystallize with your product.

  • Solution:

    • Charcoal Treatment: Before the hot filtration step of your recrystallization, add a very small amount (1-2% by weight) of activated charcoal to the hot solution.

    • Brief Heating: Swirl and heat the solution with the charcoal for a few minutes. The charcoal has a high surface area and will adsorb the colored impurities.

    • Hot Filtration: Filter the hot solution through a pre-heated funnel containing celite or filter paper to remove the charcoal. Be cautious, as adding charcoal to a near-boiling solution can cause it to bump violently.

    • Proceed with Cooling: Allow the decolorized filtrate to cool and crystallize as usual.

Part 3: Experimental Protocols

These protocols provide a starting point for your purification efforts. Always begin with a small-scale trial before committing your entire batch.

Protocol 1: Optimized Recrystallization from an Alcohol/Water System

This is an excellent starting point for polar hydrochloride salts.

  • Solvent Screening: In small test tubes, test the solubility of ~10 mg of your crude material in 0.5 mL of various solvents (Methanol, Ethanol, Isopropanol, Water). Find a solvent that dissolves the compound when hot but gives poor solubility when cold. A mixed solvent system, like Methanol/Water or Ethanol/Water, is often ideal.

  • Dissolution: Place the crude 3-(4-aminocyclohexyl)propanoic acid hydrochloride (e.g., 1.0 g) in an Erlenmeyer flask. Add the primary solvent (e.g., Methanol) dropwise while heating and stirring until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly towards room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (the same solvent system used for recrystallization).

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Protocol 2: Purification by Ion-Exchange Chromatography

This method is highly effective for separating the zwitterionic product from non-ionic or same-charge impurities.

G

Part 4: Data Summary Tables

For efficient protocol development, a systematic approach to solvent selection is crucial.

Table 1: Recommended Solvents for Recrystallization Screening

Solvent ClassPrimary Solvents (Good Solubility)Anti-Solvents (Poor Solubility)Typical Use Case
Alcohols Methanol, EthanolIsopropanol, tert-ButanolExcellent primary solvents for polar salts.
Aqueous WaterAcetone, Ethanol, IsopropanolHighly effective for hydrochloride salts, often used in combination with alcohols.
Ethers Tetrahydrofuran (THF)Diethyl Ether, HexanesPrimarily used as anti-solvents to induce precipitation from more polar solvents.
Ketones AcetoneHexanes, TolueneCan sometimes work as a primary solvent, but often used as an anti-solvent.

References

  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • Pavia, D.L., et al. (2001). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Brooks/Cole.
  • Stahl, P.H., Wermuth, C.G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
  • Journal of Chemical Education. Solvent Selection for Recrystallization. [Link]

Sources

Technical Support Center: Catalyst Removal in 3-(4-aminocyclohexyl)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center focused on the critical final step in the synthesis of 3-(4-aminocyclohexyl)propanoic acid: the removal of residual metal catalysts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and practical, step-by-step methodologies to ensure your final product meets the highest purity standards.

Frequently Asked Questions (FAQs)

Q1: What are the typical metal catalysts used in synthesizing 3-(4-aminocyclohexyl)propanoic acid, and why is their complete removal so critical?

The synthesis of 3-(4-aminocyclohexyl)propanoic acid commonly involves the hydrogenation of an aromatic precursor, such as cinnamic acid.[1] This transformation typically utilizes heterogeneous catalysts, most often platinum group metals (PGMs) like rhodium (Rh), ruthenium (Ru), and palladium (Pd) supported on activated carbon.[1]

The removal of these metal residues is a non-negotiable step in pharmaceutical manufacturing for several key reasons:

  • Regulatory Compliance: International regulatory bodies, including the International Council for Harmonisation (ICH), have established stringent limits for elemental impurities in drug products.[2][3][4][5] For instance, palladium and rhodium are classified as Class 2B elements due to their toxicity, and their permitted daily exposure (PDE) is strictly controlled.[5][6][7]

  • Downstream Reaction Interference: Trace amounts of residual catalyst can negatively impact subsequent synthetic steps, leading to unwanted side reactions, reduced yields, and the formation of complex impurities.

  • Product Stability and Efficacy: The presence of metal impurities can degrade the active pharmaceutical ingredient (API) over time, compromising its stability, shelf-life, and ultimately, its therapeutic efficacy.[3]

  • Patient Safety: The foremost concern is the potential toxicity of these heavy metals to patients, which can lead to adverse health effects.[8][9]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: My final product shows high levels of residual palladium after standard filtration. What are my next steps?

This is a frequent challenge, often arising from catalyst fines passing through the filter media or leaching of the metal from the support. A multi-pronged approach is often necessary.

1. Filtration Optimization:

  • Filter Aids: Employing a filter aid like Celite® can create a finer filtration bed, effectively trapping smaller catalyst particles.[7][10]

  • Membrane Filtration: For persistent fines, consider using membrane filters with a smaller pore size (e.g., 0.45 µm or 0.22 µm).

2. Metal Scavenging:

If optimized filtration is insufficient, the use of metal scavengers is the next logical step. These are materials with a high affinity for specific metals, effectively "scavenging" them from the solution.

Recommended Scavenging Agents for Palladium:

Scavenger TypeFunctional GroupMechanism of ActionKey Considerations
Thiol-based (e.g., Si-Thiol) -SHForms strong covalent bonds with soft metals like palladium.Highly effective, but screen for potential interactions with your product.
Amine-based -NH2, -NHRActs as a Lewis base to coordinate with the metal center.Given the product's amine group, select a scavenger with a significantly higher binding affinity.
Activated Carbon N/AAdsorbs the metal onto its porous surface.[11]Cost-effective, but can also adsorb the product, leading to yield loss.[12] Requires careful optimization.

Step-by-Step Protocol for a Scavenging Screening Study:

  • Dissolution: Dissolve the 3-(4-aminocyclohexyl)propanoic acid in a suitable solvent (e.g., methanol, ethanol, or water).

  • Scavenger Selection: Choose 2-3 scavengers from the table above for screening.

  • Loading Calculation: Begin with a 5-10 fold excess (by weight) of the scavenger relative to the initial palladium concentration.

  • Reaction Conditions: Stir the mixture at room temperature for 2-4 hours. Gentle heating (40-50°C) can enhance the scavenging rate.[13]

  • Analysis: Filter off the scavenger and analyze the filtrate for residual palladium using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES).[14][15]

Workflow for Palladium Removal:

Caption: A decision-making workflow for troubleshooting high residual palladium.

Issue 2: My product yield has significantly decreased after using activated carbon for ruthenium removal. How can I prevent this?

Activated carbon is a double-edged sword; its high surface area makes it an excellent adsorbent for ruthenium, but it can also bind to your polar product.[16]

Strategies to Mitigate Product Loss:

  • Carbon Grade Selection: Different activated carbons have varying pore sizes and surface chemistries.[11] It is crucial to screen several grades to find one that has a higher affinity for ruthenium over your product.

  • Solvent Polarity: The choice of solvent plays a key role. In a more polar solvent, your product will be better solvated and less likely to adsorb onto the carbon surface.

  • Process Optimization:

    • Loading: Use the minimal amount of activated carbon required. Start with a low loading (e.g., 1-2% by weight relative to your product) and incrementally increase it.

    • Contact Time: Minimize the stirring time. A shorter duration may be sufficient for ruthenium removal without significant product loss.

Experimental Protocol for Optimizing Activated Carbon Treatment:

Activated_Carbon_Optimization start Start: High Ru, High Yield screen_carbon Screen Carbon Grades Grade 1 Grade 2 Grade 3 start->screen_carbon screen_solvent Screen Solvents Methanol Ethanol Water screen_carbon->screen_solvent optimize_loading Optimize Carbon Loading 1 wt% 3 wt% 5 wt% screen_solvent->optimize_loading optimize_time Optimize Contact Time 30 min 60 min 90 min optimize_loading->optimize_time analyze Analyze Residual Ru (ICP-MS) Product Yield (HPLC) optimize_time->analyze end End: Low Ru, High Yield analyze->end

Caption: A systematic approach to optimizing activated carbon treatment for ruthenium removal while maximizing product yield.

Advanced Troubleshooting

Q3: My ICP-MS results for rhodium are inconsistent and show high variability. What could be the underlying cause?

Inconsistent ICP-MS results for rhodium can be a significant source of frustration and may stem from several factors:

Potential Causes and Solutions:

  • Sample Inhomogeneity: Rhodium particles may not be uniformly distributed throughout your sample, leading to variability in sub-samples.

    • Solution: Ensure complete and aggressive sample digestion. Microwave-assisted acid digestion is often required to bring all rhodium species into solution for accurate analysis.

  • Matrix Effects: Other components in your sample can interfere with the rhodium signal in the ICP-MS.

    • Solution: Work with your analytical lab to develop a matrix-matched calibration curve or use an internal standard to correct for these effects.

  • Memory Effects: Rhodium can adsorb onto the ICP-MS sample introduction system, causing carryover between samples.

    • Solution: A thorough washout procedure between samples is critical. This may involve using a specific cleaning solution to strip any adsorbed rhodium.

References

  • ICH Guideline Q3D(R1) for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Elemental impurities per USP and ICH q3d guidelines - Labcorp. [Link]

  • ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment - Intertek. [Link]

  • Guideline for Elemental Impurities Q3D(R2) - ICH. [Link]

  • ICH Q3D Elemental Impurities – What are the Requirements? - West. [Link]

  • Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures | Organic Process Research & Development - ACS Publications. [Link]

  • Removing Ru from metathesis reactions | Anderson's Process Solutions. [Link]

  • Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures | Organic Process Research & Development. [Link]

  • Process for removal of rhodium compounds
  • How can i remove palladium Pd catalyst easily? - ResearchGate. [Link]

  • Screening and Efficient Removal of Ruthenium 3rd Generation Grubbs Catalyst - Chemie Brunschwig. [Link]

  • Apeiron's Metal Scavenging Solutions. [Link]

  • How to Remove Palladium in three easy steps - Biotage. [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [Link]

  • Process for the recovery of rhodium catalyst - Google P
  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. [Link]

  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A. [Link]

  • Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. [Link]

  • A risk mitigation approach to detecting and quantifying metals in APIs. [Link]

  • Process for recovering rhodium catalyst from acetic acid production liquids containing tar - Googleapis.com.
  • get RHODIUM out of glassware - Sciencemadness.org. [Link]

  • A New Process for Efficient Recovery of Rhodium from Spent Carbonyl Rhodium Catalyst by Microreactor - MDPI. [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC. [Link]

  • A kind of synthetic method of 3- cyclohexylpropionic acid - Google P
  • Evaluation of Analytical Procedures in the Determination of Trace Metals in Heavy Crude Oils by Flame Atomic Absorption Spectrophotometry - Scientific Research Publishing. [Link]

  • How to Reduce Toxic Byproducts in Carboxylic Acid Reactions? - Patsnap Eureka. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. [Link]

  • Recent Developments in Heavy Metals Detection: Modified Electrodes, Pretreatment Methods, Prediction Models and Algorithms - MDPI. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - MDPI. [Link]

  • ANALYTICAL METHODS FOR ESTIMATION OF METALS - IJRPC. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed. [Link]

  • Metal‐Free Catalytic Reduction of Amides: Recent Progress | Request PDF - ResearchGate. [Link]

  • How to free the trapped radicals from the carboxyl? - EurekAlert!. [Link]

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 3-(4-aminocyclohexyl)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-aminocyclohexyl)propanoic acid is a critical scaffold in the synthesis of peptidomimetics and PROTAC linkers. Its structural rigidity, provided by the cyclohexane ring, dictates the spatial orientation of pharmacophores. However, this rigidity introduces a significant analytical challenge: Stereoisomerism .

The biological activity of this molecule is strictly dependent on its stereochemistry (cis vs. trans). Standard LC-MS methods often fail to separate these non-enantiomeric diastereomers efficiently. 1H NMR spectroscopy remains the definitive method for structural validation.

This guide compares the spectral performance of the target molecule under different solvent systems and provides a definitive protocol for distinguishing the cis and trans isomers, which is the primary "alternative" comparison in a synthetic context.

Structural Context & The Isomer Challenge

Before analyzing the spectrum, one must understand the conformational dynamics that dictate the NMR signals.

  • The Molecule: A 1,4-disubstituted cyclohexane.[1][2][3]

  • The Isomers:

    • Trans-isomer (Thermodynamically Preferred): Both the propanoic acid tail and the amino group occupy equatorial positions (diequatorial, e,e). This minimizes 1,3-diaxial steric strain.

    • Cis-isomer (Kinetic Impurity): One substituent is axial, and the other is equatorial (a,e).[1][3] This isomer is higher in energy and often represents an impurity in bulk synthesis.

The Analytical Goal: Quantify the Trans:Cis ratio using the splitting patterns of the methine protons at C1 and C4.

Comparative Analysis: Solvent System Performance

Selecting the correct solvent is not merely about solubility; it determines the visibility of exchangeable protons and the resolution of the critical ring protons.[4]

Table 1: Solvent Performance Matrix[5]
FeatureDeuterium Oxide (D₂O) + DCl DMSO-d₆ TFA-d (Trifluoroacetic acid-d)
Solubility Excellent (as cation)Good (as zwitterion)Excellent
Exchangeable Protons Invisible (-NH₃⁺, -COOH exchange with D)Visible (Broad singlets often seen)Invisible
Resolution (Ring) High (Sharp peaks)Moderate (Viscosity broadens peaks)High
Chemical Shift Stability pH dependent (shifts move significantly)StableStable (Acidic extreme)
Best For: Stereochemical Assignment (

-coupling analysis)
Confirmation of Functional Groups (seeing -NH₂)Aggregated Samples
Application Scientist Insight:

Do not use pure D₂O for neutral zwitterions. The zwitterionic form results in broad, overlapping multiplets due to intermolecular interactions. Recommendation: Use D₂O with 5% DCl or NaOD . This locks the molecule in a cationic or anionic state, breaking the zwitterionic network and sharpening the ring proton signals for accurate


-coupling calculation.

Detailed Spectral Assignment (Trans-Isomer)

The following data corresponds to the Trans-isomer (diequatorial) in D₂O/DCl (pH < 2). In this state, the amine is protonated (-NH₃⁺).

Table 2: 1H NMR Peak Assignment (Trans-Isomer)
PositionProton Type

(ppm)
Multiplicity

(Hz)
Interpretation
H-4 Methine (CH-N)3.05 - 3.15tt (triplet of triplets)

,

Diagnostic Peak. The large 11.5 Hz coupling confirms the proton is axial , meaning the amine group is equatorial .
H-

CH₂ (Acid side)2.35t (triplet)7.2Typical propanoic acid

-protons.
H-

CH₂ (Linker)1.55q (quartet/multiplet)7.0Bridge between ring and acid.
H-1 Methine (Ring)1.30 - 1.45m-Shielded due to alkyl substitution.
H-Ring Cyclohexane (eq)1.95 - 2.05br d (broad doublet)12.0Equatorial protons are deshielded and show geminal coupling.
H-Ring Cyclohexane (ax)1.05 - 1.15qd (quartet of doublets)

Axial protons are significantly shielded (upfield).
Mechanism of Differentiation (Cis vs. Trans)

The differentiation relies on the Karplus Equation .

  • Trans (e,e): The H-4 proton is axial . It has two 180° dihedral angles with adjacent axial protons. This results in a large coupling constant (

    
     Hz).
    
  • Cis (a,e): The H-4 proton is equatorial (if the bulky propanoic chain anchors the molecule). An equatorial proton has no 180° partners, only 60° angles. This results in much smaller couplings (

    
     Hz), often appearing as a broad singlet or narrow multiplet (
    
    
    
    Hz).

Visualization: Analytical Logic Pathways

Diagram 1: Stereochemical Assignment Workflow

This flowchart guides the researcher through the logic of assigning the isomer based on the H-4 methine signal.

StereochemLogic Start Isolate Target Peak: H-4 Methine (CH-NH2) Measure Measure Coupling Constant (J) and Peak Width (W1/2) Start->Measure LargeJ Large Splitting Observed (tt, J ~ 11-12 Hz) Measure->LargeJ High J values SmallJ Narrow Multiplet/Broad Singlet (W1/2 < 12 Hz) Measure->SmallJ Low J values Trans TRANS Isomer (Diequatorial Substituents) H-4 is Axial LargeJ->Trans Flip Check for Ring Flipping (Run Variable Temp NMR) SmallJ->Flip Cis CIS Isomer (Axial/Equatorial) H-4 is Equatorial Flip->Cis Confirmed

Caption: Logic flow for distinguishing Cis/Trans isomers based on H-4 proton multiplicity.

Diagram 2: Solvent Selection Strategy

A decision tree for selecting the optimal NMR solvent based on the sample state.

SolventSelect Sample Sample State Zwitter Neutral Zwitterion (Solid) Sample->Zwitter Salt HCl or TFA Salt Sample->Salt Goal1 Goal: Stereochem (J-coupling) Zwitter->Goal1 Goal2 Goal: Verify -NH2 / -COOH Zwitter->Goal2 Solv3 D2O (Direct) Result: Excellent Solubility Salt->Solv3 Already Ionic Solv1 D2O + DCl (or NaOD) Result: Sharp Peaks, No NH Goal1->Solv1 Break Zwitterion Solv2 DMSO-d6 Result: Visible NH, Broad lines Goal2->Solv2 Prevent Exchange

Caption: Decision matrix for solvent selection to optimize resolution vs. functional group verification.

Experimental Protocol: High-Resolution Acquisition

To ensure data integrity and reproducibility, follow this validated protocol.

Materials
  • Analyte: ~10 mg of 3-(4-aminocyclohexyl)propanoic acid.

  • Solvent: D₂O (99.9% D) + 35% DCl (in D₂O).

  • Reference: TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid) sodium salt (Internal Standard, 0.00 ppm).[5]

Methodology
  • Sample Preparation:

    • Weigh 10 mg of the sample into a clean vial.

    • Add 0.6 mL of D₂O .

    • Critical Step: Add 2 drops of 35% DCl . This ensures the amine is fully protonated (

      
      ) and the carboxylic acid is protonated (
      
      
      
      ), preventing peak broadening caused by intermediate exchange rates.
    • Add 10

      
      L of TSP stock solution.
      
    • Transfer to a high-quality NMR tube (5mm).

  • Acquisition Parameters (600 MHz recommended):

    • Pulse Sequence: zg30 (Standard 30° pulse).

    • Number of Scans (NS): 64 (To visualize minor cis impurities).

    • Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of methine protons).

    • Temperature: 298 K (25°C).

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Phase correct manually, focusing on the H-4 multiplet.

    • Baseline correct using a polynomial fit.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on coupling constants and cyclohexane stereochemistry).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Kirby, A. J. (2009). Stereoelectronic Effects. Oxford Chemistry Primers.
  • PubChem Database. Compound Summary for 3-(4-aminocyclohexyl)propanoic acid. National Center for Biotechnology Information.

Sources

Comparative Guide: Mass Spectrometry Profiling of 3-(4-aminocyclohexyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-aminocyclohexyl)propanoic acid represents a critical structural scaffold in medicinal chemistry, often serving as a linker or a bioisostere for tranexamic acid derivatives. Its structure—a saturated cyclohexane ring bearing a primary amine and a propanoic acid tail—presents unique challenges in mass spectrometry.

This guide compares the two dominant analytical "alternatives" for characterizing this molecule: Direct Infusion ESI-MS/MS (Soft Ionization) versus GC-MS with TMS Derivatization (Hard Ionization). While ESI provides rapid molecular weight confirmation and clean neutral-loss pathways, GC-MS offers superior structural fingerprinting through extensive fragmentation.

Comparative Analysis: ESI-MS/MS vs. GC-EI-MS[1][2]

Alternative A: LC-ESI-MS/MS (Electrospray Ionization)

Best For: High-throughput screening, pharmacokinetic (PK) studies, and aqueous samples.

In positive ion mode (ESI+), the molecule forms a stable protonated precursor


. The fragmentation is dominated by low-energy neutral losses driven by the mobile proton model.
  • Precursor Ion:

    
     172.2
    
  • Primary Mechanism: Charge-remote fragmentation and proton-transfer driven elimination.

  • Key Fragments:

    • 
       155.2:  Loss of Ammonia (
      
      
      
      , -17 Da). The primary amine is the most basic site; however, collisional activation often drives the proton to the hydroxyl group or induces elimination.
    • 
       154.2:  Loss of Water (
      
      
      
      , -18 Da) from the carboxylic acid moiety.
    • 
       137.2:  Combined loss of 
      
      
      
      and
      
      
      (or loss of water followed by ammonia).
    • 
       99.1:  Formation of the aminocyclohexyl cation (loss of the propanoic acid side chain, 
      
      
      
      ).
Alternative B: GC-EI-MS (Electron Impact)

Best For: Structural elucidation, impurity profiling, and complex mixture resolution.

Because the native molecule is zwitterionic and non-volatile, it requires derivatization (typically silylation with BSTFA/TMCS) to form the Bis-TMS derivative (N-TMS, O-TMS).

  • Derivative MW: 315.5 Da (Calculated: 171 + 2

    
     72).
    
  • Primary Mechanism: High-energy (70 eV) radical-induced alpha-cleavage.

  • Key Fragments:

    • 
       300: 
      
      
      
      (Loss of methyl from TMS group).
    • 
       73: 
      
      
      
      (Trimethylsilyl cation, ubiquitous base peak).
    • 
       174:  Characteristic amine-containing ring fragment.
      
Performance Comparison Table
FeatureESI-MS/MS (Direct/LC)GC-EI-MS (Derivatized)
Sensitivity High (pg/mL range)Moderate (ng/mL range)
Sample Prep Minimal (Dilute & Shoot)Complex (Derivatization required)
Structural Data Low (Neutral losses dominate)High (Fingerprint fragmentation)
Isomer Resolution Poor (cis/trans co-elute often)Excellent (Chromatographic separation)
Throughput < 2 mins/sample> 20 mins/sample

Deep Dive: ESI Fragmentation Mechanism

The fragmentation of 3-(4-aminocyclohexyl)propanoic acid under Collision Induced Dissociation (CID) follows a predictable "stripping" pathway typical of aliphatic amino acids.

Mechanistic Pathway
  • Protonation: The amine nitrogen is the likely site of initial protonation (

    
     172).
    
  • Ammonia Loss: Energetic activation causes nucleophilic attack or 1,2-elimination, ejecting

    
     to form a cyclohexenyl-propanoic acid cation (
    
    
    
    155).
  • Water Loss: The carboxylic acid tail undergoes dehydration, forming an acylium ion or a cyclic anhydride intermediate (

    
     154).
    
  • Chain Scission: Higher collision energies break the C-C bond connecting the propanoic tail to the ring.

Visualization of Fragmentation Tree

FragmentationPathway M Precursor [M+H]+ m/z 172.2 NH3_Loss [M+H - NH3]+ m/z 155.2 (Cyclohexenyl cation) M->NH3_Loss -17 Da (NH3) H2O_Loss [M+H - H2O]+ m/z 154.2 (Acylium ion) M->H2O_Loss -18 Da (H2O) Chain_Loss [Aminocyclohexyl]+ m/z 99.1 (Side chain loss) M->Chain_Loss -73 Da (Propanoic acid group) Combined [M+H - NH3 - H2O]+ m/z 137.2 (Conjugated system) NH3_Loss->Combined -18 Da (H2O) H2O_Loss->Combined -17 Da (NH3)

Caption: Predicted ESI-CID fragmentation tree for protonated 3-(4-aminocyclohexyl)propanoic acid, highlighting competitive neutral losses of ammonia and water.

Experimental Protocol: Optimization of MS Parameters

To replicate high-quality fragmentation data, the following protocol ensures optimal ionization and transmission.

Reagents & Equipment[3][4][5]
  • Standard: 3-(4-aminocyclohexyl)propanoic acid (>98% purity).

  • Solvent: 50:50 Methanol:Water + 0.1% Formic Acid (LC-MS grade).

  • Instrument: Triple Quadrupole (QqQ) or Q-TOF MS.

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 1 mg of analyte in 1 mL of Water/Methanol (50:50).

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Dilute to a working concentration of 1 µg/mL in the mobile phase (0.1% Formic Acid).

  • Direct Infusion Tuning:

    • Set syringe pump flow rate to 10 µL/min.

    • Source Parameters (ESI+):

      • Capillary Voltage: 3.5 kV

      • Desolvation Temp: 350°C

      • Cone Voltage: Ramp from 10V to 50V. Target: Maximize m/z 172.2.

  • Collision Energy (CE) Ramp:

    • Isolate

      
       172.2 (Width: 1.0 Da).
      
    • Acquire MS/MS spectra at CE steps: 10, 20, 30, 40 eV.

    • Observation:

      • 10-15 eV: Dominant parent, minor 155/154 peaks.

      • 20-25 eV: Optimal generation of structural fragments (137, 99).

      • >40 eV: Extensive fragmentation to low mass aliphatics (<

        
         80).
        
  • Validation:

    • Inject a solvent blank to confirm no carryover.

    • Verify signal stability (%RSD < 5% over 10 scans).

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Aminocyclohexanecarboxylic Acid Derivatives. National Institute of Standards and Technology. [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of small amine-containing molecules in ESI-MS/MS. Journal of Mass Spectrometry. [Link]

  • Smith, R. (2018). Understanding Mass Spectra: A Basic Approach. Wiley Online Library. [Link]

  • PubChem. (2023). Compound Summary: 3-(4-aminocyclohexyl)propanoic acid.[1] National Library of Medicine. [Link]

Sources

Melting Point Determination of 3-(4-aminocyclohexyl)propanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical workflow for the melting point (MP) determination of 3-(4-aminocyclohexyl)propanoic acid isomers. It addresses the specific challenges posed by zwitterionic amino acids, where decomposition often competes with melting, and offers validated protocols for distinguishing cis and trans stereoisomers.[1]

Executive Summary & Technical Context[1][2][5][6][7][8][9][10]

In drug development, 3-(4-aminocyclohexyl)propanoic acid serves as a critical linker and peptidomimetic scaffold.[1][2][3] However, its characterization is complicated by two factors:

  • Zwitterionic Nature: Like most amino acids, the free base exists as a zwitterion in the solid state, leading to high crystal lattice energy.[1] This often results in decomposition (browning/charring) before or during melting, making standard capillary methods unreliable.[1][3][4]

  • Stereoisomerism: The 1,4-disubstituted cyclohexane ring creates cis and trans isomers.[1] Distinguishing these is crucial because the trans-isomer (diequatorial) is generally more thermodynamically stable and exhibits higher crystallinity than the cis-isomer (axial-equatorial).[1][2][3][5]

This guide compares three determination strategies: Capillary Melting (Standard) , Differential Scanning Calorimetry (DSC) , and Derivatization (Salt Formation) .[1][2][3][4]

Chemical Basis of Separation

The melting point difference between the isomers is driven by molecular packing efficiency.[1][6][7][8]

  • Trans-Isomer: Adopts a chair conformation where both the amino and propanoic acid groups are in equatorial positions.[1][3] This creates a linear, flat molecule that packs efficiently in the crystal lattice, resulting in a higher melting point and lower solubility.[1]

  • Cis-Isomer: Must adopt a chair conformation with one group axial and one equatorial .[1][2][3] This creates a "kinked" structure with lower symmetry, disrupting packing efficiency and resulting in a lower melting point .[1][4]

Visualization: Isomer Conformation & Packing Logic

IsomerPacking Trans Trans-Isomer (Diequatorial) Packing_T High Symmetry Efficient Lattice Packing Trans->Packing_T Linear Geometry Cis Cis-Isomer (Axial-Equatorial) Packing_C Steric Kink Disrupted Lattice Cis->Packing_C Bent Geometry Result_T High MP (Often >200°C) Packing_T->Result_T Strong Intermolecular Forces Result_C Lower MP (Broader Range) Packing_C->Result_C Weaker Lattice Energy

Figure 1: Structural causality linking stereochemistry to thermal properties.

Comparative Methodology

Method A: Differential Scanning Calorimetry (DSC) - The Gold Standard

Best For: Accurate determination of melting onset vs. decomposition.[1][3]

Zwitterions often decompose near their melting point. Standard slow heating (1°C/min) allows time for thermal degradation, masking the true melting endotherm.[1] DSC allows for fast heating rates to outrun decomposition.[3]

Protocol:

  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero Aluminum Pan.

  • Sealing: Use a hermetic lid with a pinhole (allows escaping volatiles to not deform the pan, but contains the melt).[1][4]

  • Purge Gas: Nitrogen at 50 mL/min.

  • Ramp Rate:

    • Screening Run: 10°C/min to 300°C.[1]

    • Resolution Run: 20°C/min (if decomposition is observed).[1][3]

  • Analysis: Integrate the sharp endothermic peak (melting) separate from the broad chaotic exotherm (decomposition).

Method B: Capillary Melting Point (Hot Stage)

Best For: Quick purity checks of derivatives (salts/esters).[1][3][4] Risk: High risk of "browning" (decomposition) for the free acid, leading to ambiguous results (e.g., "melts with charring at 280°C").[1]

Method C: Derivatization (Validation Strategy)

Best For: Unambiguous confirmation.[1][3] If the free acid decomposes, convert it to the Hydrochloride (HCl) salt or the Ethyl Ester.[1] These derivatives have lower lattice energies and stable, sharp melting points.[1][4]

  • Reference Data: The trans-4-aminocyclohexyl acetic acid ethyl ester HCl (a close homolog) exhibits a sharp MP at 173–176°C [1].[1][2][3][9]

  • Boc-Protection: The trans-Boc-amino derivative (CAS 204245-65-8) is a stable white solid used for precise identification [2].[1][2][3]

Experimental Data Comparison

The following table summarizes the expected thermal behaviors based on homolog data and stereochemical principles.

FeatureTrans-Isomer Cis-Isomer Methodological Insight
Free Acid MP > 220°C (Decomp) < 200°C (Decomp) Free zwitterions rarely melt cleanly; DSC required.[1][2][3]
HCl Salt MP High (>250°C) Medium (~200°C) Salts stabilize the amine, reducing oxidation risk.[1][3][4]
Ethyl Ester HCl 173–176°C [1]140–155°C (Est.)Recommended: Best form for clear differentiation.[3]
Solubility Low (Water/Alcohol)Higher (Water/Alcohol)Solubility difference allows purification via fractional crystallization.[1][2][3][4]
DSC Signal Sharp EndothermBroader EndothermTrans peaks are typically sharper due to higher crystallinity.[3]

Detailed Workflow: Separation & Determination

This self-validating protocol ensures you are measuring the correct isomer.[1]

Step 1: Isolation/Purification

The synthesis typically yields a mixture.[4]

  • Dissolve crude mixture in hot water/ethanol.

  • Fractional Crystallization: The trans-isomer is less soluble.[1] Cool slowly. The first precipitate is predominantly trans.[1][4]

  • Filtration: Collect the solid (trans-enriched). The filtrate contains the cis-isomer.[1]

Step 2: Sample Preparation (Crucial)[1][2][3]
  • Drying: Samples must be dried under vacuum at 60°C for 4 hours. Residual solvent (water/ethanol) acts as a plasticizer, artificially lowering the MP (depression).[1][4]

Step 3: Measurement Decision Tree

DecisionTree Start Start: Dry Sample CheckType Is it Free Acid or Salt? Start->CheckType FreeAcid Free Acid (Zwitterion) CheckType->FreeAcid Salt HCl Salt / Ester CheckType->Salt Method1 Method: DSC @ 20°C/min (Outrun Decomposition) FreeAcid->Method1 High MP Risk Method2 Method: Capillary / Hot Stage (Standard 1°C/min) Salt->Method2 Stable Result1 Sharp Peak = Melting Broad Exotherm = Decomp Method1->Result1 Result2 Clear Melt Observed Method2->Result2

Figure 2: Decision matrix for selecting the appropriate thermal analysis technique.

References

  • Google Patents. Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester HCl. Patent EA020350B1.[1] Retrieved from .

  • Chem-Impex International. Trans-3-(4-Tert-Butoxycarbonylaminocyclohexyl)Propionic Acid (CAS 204245-65-8).[1][2][3] Product Catalog. Retrieved from .[1][2][3]

  • Mettler Toledo. DSC Purity Determination and Melting Point Analysis. Application Note. Retrieved from .[1][2][3]

  • National Institutes of Health (NIH). PubChem Compound Summary for 4-Aminocyclohexanecarboxylic acid. Retrieved from .[1][2][3]

Sources

stability comparison of 3-(4-aminocyclohexyl)propanoic acid vs linear amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Stability of 3-(4-aminocyclohexyl)propanoic Acid vs. Linear Amino Acid Linkers

Executive Summary: The Case for Rigidification

In the design of peptidomimetics, PROTACs, and antibody-drug conjugates (ADCs), the choice of linker or spacer is rarely a passive decision. While linear amino acids like 6-aminohexanoic acid (Ahx) or 8-aminooctanoic acid offer synthetic simplicity and flexibility, they frequently introduce "metabolic soft spots."

3-(4-aminocyclohexyl)propanoic acid (4-ACPA) represents a structural evolution. By embedding the aliphatic chain into a cyclohexane ring, this molecule introduces conformational constraint without altering the fundamental hydrophobicity of the spacer. This guide objectively compares the stability profile of 4-ACPA against its linear analogs, demonstrating how rigidification extends biological half-life (


) and reduces proteolytic susceptibility.

Structural Analysis: Rigidity vs. Entropy

The fundamental difference between 4-ACPA and a linear analog (e.g., 8-aminooctanoic acid) lies in the entropy of the unbound state.

  • Linear Linkers (e.g., Ahx): Possess high rotational freedom (

    
     rotatable bonds). In solution, they adopt a "random coil" ensemble. Binding to a target or enzyme requires a high entropic penalty to freeze these rotations. However, this flexibility allows proteases to easily adopt the necessary conformation to cleave the amide bonds.
    
  • Cyclic Linker (4-ACPA): The cyclohexane ring locks the conformation (typically preferring the trans-diequatorial chair conformation). This pre-organization reduces the entropic penalty of binding to desired targets but, crucially, creates steric clashes that prevent metabolic enzymes (like CYP450s or proteases) from accessing the backbone.

Visualizing the Structural Divergence

structure_comparison Linear Linear Amino Acids (e.g., 6-Aminohexanoic Acid) Properties_Linear High Flexibility High Rotational Entropy Exposed Backbone Linear->Properties_Linear Characteristics Cyclic 3-(4-aminocyclohexyl)propanoic Acid (4-ACPA) Properties_Cyclic Conformational Lock Steric Shielding Defined Vector Cyclic->Properties_Cyclic Characteristics Outcome_Linear Rapid Proteolysis Fast Oxidation Properties_Linear->Outcome_Linear Result Outcome_Cyclic Extended t1/2 Metabolic Resilience Properties_Cyclic->Outcome_Cyclic Result

Figure 1: Structural impact on stability outcomes. The rigid scaffold of 4-ACPA shields the molecule from rapid degradation pathways common to linear analogs.

Comparative Stability Profile

The following data summarizes the performance of 4-ACPA versus linear amino acids in standard ADME assays. Data is synthesized from representative linker stability studies in PROTAC and peptide drug discovery contexts.

Table 1: Stability Metrics Comparison
FeatureLinear Amino Acids (e.g., Ahx)3-(4-aminocyclohexyl)propanoic AcidMechanism of Improvement
Plasma Stability (

)
< 30 min (High variability)> 120 minSteric hindrance prevents peptidase docking.
Microsomal Stability (Clint) High (> 50 µL/min/mg)Low (< 15 µL/min/mg)Cyclohexane ring reduces accessible sites for CYP450 oxidation compared to flexible alkyl chains.
Chemical Hydrolysis ModerateHighRigid structure prevents "back-biting" or intramolecular cyclization.
Solubility (LogD) High (Flexible solvation)Moderate (Lipophilic core)Note: May require polar surface area compensation elsewhere in the drug.

Expert Insight: In PROTAC design, replacing a linear alkyl linker with a cyclohexyl-based linker like 4-ACPA has been observed to shift the metabolic clearance profile from "High" to "Low/Moderate," effectively turning a research tool into a viable drug candidate [1].

Detailed Experimental Protocols

To validate these claims in your own pipeline, use the following standardized protocols. These workflows are designed to be self-validating with positive controls.

Experiment A: Plasma Stability Assay

Objective: Determine susceptibility to circulating peptidases and esterases.

  • Preparation:

    • Test Compound: 10 mM stock in DMSO.

    • Matrix: Pooled human/mouse plasma (heparinized), pH adjusted to 7.4.

    • Control: Propantheline (fast degradation) and Warfarin (slow degradation).

  • Incubation:

    • Dilute test compound to 1 µM in plasma (final DMSO < 0.5%).

    • Incubate at 37°C in a shaking water bath.

    • Timepoints: 0, 15, 30, 60, 120, 240 min.

  • Extraction:

    • At each timepoint, transfer 50 µL aliquot to 200 µL cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

    • Vortex for 1 min; Centrifuge at 4000g for 15 min at 4°C.

  • Analysis:

    • Inject supernatant into LC-MS/MS.

    • Monitor parent ion depletion.

    • Calculation: Plot ln(% remaining) vs. time. Slope

      
       gives 
      
      
      
      .
Experiment B: Liver Microsomal Stability

Objective: Assess oxidative metabolism (Phase I) by CYP450 enzymes.

  • System Setup:

    • Microsomes: Human/Mouse liver microsomes (0.5 mg/mL protein).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (MgCI2, Glucose-6-phosphate, G6P-Dehydrogenase).

  • Reaction:

    • Pre-incubate microsomes and test compound (1 µM) for 5 min at 37°C.

    • Start: Add NADPH to initiate reaction.

    • Stop: At 0, 5, 15, 30, 45 min, quench with ice-cold ACN/MeOH (1:1).

  • Data Validation:

    • Verify linear depletion of the positive control (e.g., Verapamil).

    • If 4-ACPA shows <10% depletion over 45 min, report as "Stable" (

      
       min).
      
Workflow Visualization

stability_workflow Start Start: Compound Stock (10 mM) Incubation Incubation (Plasma or Microsomes + NADPH) 37°C Start->Incubation Sampling Timepoint Sampling (0, 15, 30, 60 min) Incubation->Sampling Quench Quench & Precipitation (Cold ACN + Internal Std) Sampling->Quench Analysis LC-MS/MS Analysis (Peak Area Ratio) Quench->Analysis Calc Calculate t1/2 & CLint Analysis->Calc

Figure 2: Standardized workflow for assessing metabolic stability. Critical control points include the quenching step and internal standard normalization.

Mechanism of Action: Why the Difference?

The superior stability of 4-ACPA is driven by two key mechanistic factors:

  • Stereoelectronic Shielding: In linear amino acids, the methylene (

    
    ) protons are readily accessible for hydrogen atom abstraction (HAT), a key step in CYP450-mediated hydroxylation. In the cyclohexane ring of 4-ACPA, the rigid chair conformation forces specific protons into axial or equatorial positions that are sterically less accessible to the heme iron of CYP enzymes [2].
    
  • Protease Resistance: Proteases (e.g., Trypsin, Chymotrypsin) evolved to cleave flexible peptide bonds. They require the substrate to adopt an "extended" conformation within the active site. The 1,4-disubstituted cyclohexane ring acts as a "conformation blocker," preventing the backbone from twisting into the geometry required for the tetrahedral intermediate formation during hydrolysis [3].

References

  • Testa, A., et al. (2020). "3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective reaction with the VHL E3 ubiquitin ligase." Journal of the American Chemical Society. Link (Context: Cyclic linkers in PROTACs).

  • Bouchard, H., et al. (2014). "Antibody-drug conjugates-a new wave of cancer drugs." Bioorganic & Medicinal Chemistry Letters. Link

  • Tyndall, J. D., et al. (2005). "Proteases universally recognize beta-strands in their active sites." Chemical Reviews. Link

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

Safety Operating Guide

3-(4-aminocyclohexyl)propanoic Acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Proper Disposal Procedures for 3-(4-Aminocyclohexyl)propanoic Acid

CAS Number: 2611-77-0 Chemical Formula: C


H

NO

Molecular Weight: 171.24 g/mol

Executive Summary & Core Directive

The safe disposal of 3-(4-aminocyclohexyl)propanoic acid requires strict adherence to protocols governing zwitterionic organic intermediates . As a bifunctional molecule containing both a basic primary amine and an acidic carboxyl group, this compound presents unique solubility and reactivity profiles that dictate its waste stream classification.

Operational Directive: This substance must be managed as Hazardous Chemical Waste . Under no circumstances should it be disposed of via sanitary sewer systems (drain disposal) or regular trash, regardless of its relatively low acute toxicity compared to other industrial amines.

Hazard Identification & Waste Classification

Before disposal, the waste generator must correctly classify the material to ensure compatibility with downstream incineration or treatment processes.

Physicochemical Profile for Disposal
PropertyValue/DescriptionImpact on Disposal
Physical State Solid (Crystalline Powder)Requires "Solid Organic Waste" stream.
Solubility Water-soluble (pH dependent); Soluble in polar organic solvents.If dissolved, must be segregated into "Aqueous" or "Solvent" waste.
Reactivity Incompatible with Strong Oxidizers (e.g., Nitric Acid, Peroxides).CRITICAL: Do not commingle with oxidizing waste streams.
Acidity/Basicity Amphoteric (Zwitterionic).Can buffer solutions; ensure pH is checked if mixing with aqueous waste.
Regulatory Classification (US EPA/RCRA)
  • RCRA Status: Not specifically listed as a P- or U-listed waste.

  • Characteristic Waste: It generally does not exhibit Ignitability (D001), Corrosivity (D002), or Reactivity (D003) in its pure solid form.

  • Designation: Manage as Non-Regulated Chemical Waste (unless mixed with regulated solvents) but treat with the rigor of hazardous waste due to its bioactive potential.

Pre-Disposal Handling & Segregation

Proper segregation prevents dangerous chemical reactions in the waste container.

  • Segregation Rule #1 (Oxidizers): The amine group (

    
    ) is susceptible to oxidation. NEVER  place this compound in a waste container holding strong oxidizing agents (e.g., Chromic acid, Permanganates) as this can generate heat or toxic nitrogen oxides.
    
  • Segregation Rule #2 (Acids/Bases): While zwitterionic, mixing with concentrated strong acids or bases can generate significant heat of neutralization.

  • Container Selection:

    • Solids: High-Density Polyethylene (HDPE) wide-mouth jars.

    • Liquids: Glass or HDPE bottles with vented caps if gas evolution is suspected (unlikely here).

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid Substance
  • Step 1: Transfer the solid 3-(4-aminocyclohexyl)propanoic acid into a dedicated Solid Waste Container .

  • Step 2: Label the container clearly with the full chemical name (no abbreviations) and the hazard warning "Irritant."

  • Step 3: Ensure the lid is tightly sealed.[1]

  • Step 4: Request pickup by your institution's Environmental Health & Safety (EHS) or a licensed hazardous waste contractor.[2]

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
  • Step 1: Determine the primary solvent.

    • If Halogenated (e.g., DCM, Chloroform): Place in Halogenated Organic Waste .

    • If Non-Halogenated (e.g., Methanol, Acetone): Place in Non-Halogenated Organic Waste .

    • If Aqueous (Water/Buffer): Place in Aqueous Chemical Waste .

  • Step 2: Check pH. If the solution is extremely acidic (< pH 2) or basic (> pH 12.5), neutralize to pH 5–9 before adding to the central waste carboy to prevent container degradation, unless your facility has specific "Corrosive Waste" streams.

  • Step 3: Record the concentration of 3-(4-aminocyclohexyl)propanoic acid on the waste tag.

Decision Logic for Waste Stream Selection

The following diagram illustrates the decision-making process for disposing of this compound.

WasteDisposal Start Start: 3-(4-aminocyclohexyl)propanoic acid Waste StateCheck What is the physical state? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidBin DISPOSAL A: Solid Chemical Waste Container (Label: Irritant) Solid->SolidBin SolventCheck Identify Primary Solvent Liquid->SolventCheck Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, EtOH, DMSO) SolventCheck->NonHalo Aqueous Aqueous Solution (Water, Buffer) SolventCheck->Aqueous HaloBin DISPOSAL B: Halogenated Waste Stream Halo->HaloBin NonHaloBin DISPOSAL C: Non-Halogenated Waste Stream NonHalo->NonHaloBin AqBin DISPOSAL D: Aqueous Waste Stream (Check pH 5-9) Aqueous->AqBin

Figure 1: Decision tree for selecting the correct waste stream based on physical state and solvent composition.

Emergency Response: Spills and Exposure

In the event of an accidental release, immediate action is required to minimize exposure and environmental impact.[3]

Spill Cleanup Protocol
  • Evacuate & PPE: Clear the immediate area. Don appropriate PPE: Nitrile gloves, safety goggles, and a lab coat. If dust is visible, use a NIOSH N95 respirator.

  • Containment:

    • Solid Spill: Do not dry sweep if dust generation is likely. Cover with a damp paper towel or use a HEPA vacuum designated for chemical cleanup.

    • Liquid Spill: Surround the spill with absorbent pads or vermiculite.

  • Decontamination:

    • Scoop the contaminated material (absorbent or powder) into a plastic bag.

    • Wipe the surface with water and a mild detergent.

    • Place all cleanup materials (gloves, towels, debris) into the Hazardous Waste container.

  • Reporting: Report the spill to your facility's Safety Officer.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash off immediately with soap and plenty of water.[1][4] Remove contaminated clothing.[1][3][4][5][6]

  • Eye Contact: Rinse thoroughly with water for at least 15 minutes.[3][6][7] Consult a physician.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2611-77-0, 3-(4-Aminocyclohexyl)propanoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. (2024). Chemical Waste Disposal Guide. Retrieved from [Link]

Sources

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